Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWGHPXIJSCHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-87-6 | |
| Record name | Propionic acid, 2-benzoyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10488-87-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10488-87-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a valuable intermediate in the synthesis of various organic compounds. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound, with the molecular formula C₁₂H₁₄O₃, is a β-keto ester of significant interest in organic synthesis.[1][2] Its structure incorporates a ketone and an ester functional group, making it a versatile precursor for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. The primary and most efficient methods for its synthesis involve the Claisen condensation reaction and the alkylation of a precursor β-keto ester.
Synthetic Methodologies
The two principal strategies for the synthesis of this compound are:
-
Crossed Claisen Condensation: This method involves the base-catalyzed condensation of ethyl propanoate and ethyl benzoate.[3][4][5] In this reaction, the enolate of ethyl propanoate acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate, followed by the elimination of an ethoxide ion.[3][6][7]
-
Alkylation of Ethyl Benzoylacetate: This two-step approach first involves the synthesis of ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate), typically via a Claisen condensation between ethyl acetate and ethyl benzoate.[8][9][10] The resulting ethyl benzoylacetate is then deprotonated to form an enolate, which is subsequently alkylated with a methylating agent, such as methyl iodide, to yield the final product.[11]
Reaction Pathways
The following diagrams illustrate the chemical transformations for the key synthetic routes.
Caption: Crossed Claisen condensation of ethyl propanoate and ethyl benzoate.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl benzoylacetate | 94-02-0 [chemicalbook.com]
- 11. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide on the Chemical Properties of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for ethyl 2-methyl-3-oxo-3-phenylpropanoate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis.
Chemical Properties
This compound is a beta-keto ester characterized by a phenyl group attached to the carbonyl carbon. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 10488-87-6 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 279 °C | [1] |
| Density | 1.080 g/cm³ | [1] |
| Refractive Index | 1.5070 to 1.5110 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] | |
| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |
| Flash Point | 118 °C | [1][3] |
Synthesis
A common and effective method for the synthesis of this compound is the alkylation of ethyl benzoylacetate with methyl iodide.[4] This reaction is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
2.1. Experimental Protocol: Alkylation of Ethyl Benzoylacetate
This protocol is adapted from a literature procedure for the synthesis of this compound.[4]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Ethyl benzoylacetate
-
Methyl iodide
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL), add ethyl benzoylacetate (3.75 g, 19.5 mmol) dropwise.
-
Stir the mixture at room temperature. The reaction can be monitored by the cessation of gas evolution.
-
Once the gas evolution has stopped, slowly add methyl iodide (1.2 mL, 19.5 mmol).
-
Continue stirring the reaction mixture for 20 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (30 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The final product is obtained as a yellow oil (4.01 g, 99% yield).[4]
Diagram of Synthesis Workflow:
Caption: Synthesis of this compound.
Analytical Methodologies
The characterization and purity assessment of this compound can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the GC-MS analysis of similar compounds is provided below and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
GC Conditions (suggested):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR features:
-
Signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl protons.
-
A quartet and a triplet for the ethyl ester group protons.
-
A quartet or multiplet for the proton at the chiral center (C2).
-
A doublet for the methyl group protons at C2.
Expected ¹³C NMR features:
-
Carbonyl signals for the ketone and ester groups (typically in the range of 160-200 ppm).
-
Signals for the aromatic carbons.
-
Signals for the carbons of the ethyl group and the methyl group.
Biological Activity and Drug Development Potential
Beta-keto esters as a class of compounds have garnered interest in drug discovery due to their diverse biological activities. While specific studies on the pharmacological effects of this compound are limited in the public domain, the broader class of beta-keto esters has shown potential, particularly as antimicrobial agents.
4.1. Quorum Sensing Inhibition
A promising area of research for beta-keto esters is their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. The structural similarity of some beta-keto esters to N-acyl-homoserine lactones (AHLs), which are signaling molecules in many Gram-negative bacteria, suggests they could act as competitive inhibitors of AHL-mediated signaling pathways. The inhibition of QS is an attractive strategy for developing new antimicrobial therapies as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.[5][6][7][8]
Diagram of Quorum Sensing Inhibition Hypothesis:
Caption: Hypothesized Quorum Sensing Inhibition by Beta-Keto Esters.
Further research is necessary to specifically evaluate the antimicrobial and quorum sensing inhibitory activity of this compound to determine its potential as a lead compound in drug development.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of bacterial quorum sensing and biofilm formation by extracts of neotropical rainforest plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate (CAS 10488-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-oxo-3-phenylpropanoate, identified by CAS number 10488-87-6, is a β-keto ester of significant interest in synthetic organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, and available spectral data. While this compound serves as a valuable intermediate in the synthesis of more complex molecules, a thorough review of scientific literature reveals a notable absence of studies on its specific biological activities or direct applications in drug development. This guide aims to be a foundational resource for researchers utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. Its identity and key physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 10488-87-6 |
| IUPAC Name | This compound |
| Synonyms | Ethyl 2-benzoylpropanoate, 2-Methyl-3-oxo-3-phenyl-propionic acid ethyl ester |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| InChI Key | RAWGHPXIJSCHFZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)C(=O)C1=CC=CC=C1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Density | 1.080 g/cm³ | [1] |
| Boiling Point | 279 °C at 760 mmHg | [1] |
| Flash Point | 118 °C | [1] |
| Refractive Index | 1.5070 to 1.5110 | [1] |
| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; insoluble in water. | [1] |
Synthesis and Purification
The primary synthetic route to this compound is through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] A plausible detailed experimental protocol, adapted from procedures for similar β-keto esters, is provided below.[4]
Experimental Protocol: Synthesis via Claisen Condensation
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1 equivalent)
-
Methyl iodide (CH₃I) (1 equivalent)
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1 eq.) in dry THF.
-
Ethyl benzoylacetate (1 eq.) is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
Methyl iodide (1 eq.) is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for approximately 20 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
References
An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a keto-ester with applications as an intermediate in the synthesis of various organic compounds, including pesticides, fragrances, and dyes. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics. While its direct role in drug development is not prominently documented in publicly available literature, its structural motif is of interest in medicinal chemistry. This guide consolidates available data to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 10488-87-6 | |
| Appearance | Clear, light orange to yellow to green liquid | [1] |
| Density | 1.080 g/cm³ | [1] |
| Boiling Point | 279 °C | [1] |
| Flash Point | 118 °C | [1] |
| Refractive Index | 1.5070 to 1.5110 | [1] |
| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |
| SMILES | CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |
| InChIKey | RAWGHPXIJSCHFZ-UHFFFAOYSA-N |
Synthesis
The primary method for the synthesis of this compound is through the C-alkylation of a β-keto ester, specifically the methylation of ethyl benzoylacetate.
Experimental Protocol: Methylation of Ethyl Benzoylacetate
This protocol is adapted from a literature procedure for the synthesis of similar compounds.
Materials:
-
Ethyl benzoylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
A suspension of sodium hydride (1.0 equivalent) in dry THF is prepared in a round-bottom flask under an inert atmosphere.
-
Ethyl benzoylacetate (1.0 equivalent) is added dropwise to the suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
Methyl iodide (1.0 equivalent) is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for approximately 20 hours.
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous and organic phases are separated. The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 | Triplet | 3H |
| Methyl -CH₃ | ~1.5 | Doublet | 3H |
| Ethyl -CH₂- | ~4.1 | Quartet | 2H |
| Methine -CH- | ~4.4 | Quartet | 1H |
| Aromatic protons | 7.4 - 8.0 | Multiplet | 5H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Methyl -CH₃ | ~15 |
| Methine -CH- | ~55 |
| Ethyl -CH₂- | ~62 |
| Aromatic -CH | ~128-134 |
| Aromatic quaternary C | ~136 |
| Ester C=O | ~170 |
| Ketone C=O | ~195 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the functional groups present.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (ester) | ~1740 | Strong |
| C=O (ketone) | ~1685 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1300-1150 | Strong |
Mass Spectrometry
The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage adjacent to the carbonyl groups.
Applications and Relevance in Research
Industrial Applications
This compound is primarily utilized as an intermediate in the chemical industry. Its documented applications include:
-
Pesticide Synthesis: It serves as a building block for certain types of pesticides and fungicides.[1]
-
Fragrance and Dye Production: The compound is also used in the synthesis of various fragrance and dye molecules.[1]
Role in Organic Synthesis
As a β-keto ester, this molecule is a versatile intermediate in organic synthesis. The presence of two carbonyl groups and an enolizable proton allows for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.
Drug Development and Biological Activity
Currently, there is a lack of significant published research detailing the direct application of this compound as a therapeutic agent or its specific interactions with biological signaling pathways. While the β-keto ester moiety is present in some pharmacologically active molecules, this specific compound is not a widely recognized pharmaceutical. Therefore, a signaling pathway diagram is not applicable based on the available information.
Workflow and Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of pesticides, fragrances, and dyes. This guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its expected spectroscopic characteristics. While its direct role in drug development is not currently well-defined, its versatile chemical nature makes it a compound of interest for synthetic chemists. Further research into its biological activities could potentially unveil new applications.
References
Spectroscopic and Synthetic Profile of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for ethyl 2-methyl-3-oxo-3-phenylpropanoate (CAS No: 10488-87-6), a keto ester of interest in organic synthesis and medicinal chemistry. This document compiles known spectroscopic data, outlines experimental protocols for its synthesis, and presents a logical workflow for its characterization.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while ¹H NMR data is available in the literature, comprehensive, publicly accessible quantitative data for ¹³C NMR, IR, and mass spectrometry have not been identified at the time of this publication.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.98 | Doublet | 7.1 | 2H | Aromatic (ortho-protons) |
| 7.58 | Triplet | 7.4 | 1H | Aromatic (para-proton) |
| 7.49-7.45 | Multiplet | - | 2H | Aromatic (meta-protons) |
| 4.37 | Quartet | 7.1 | 1H | CH-CH₃ |
| 4.14 | Quartet | 7.1 | 2H | O-CH₂-CH₃ |
| 1.49 | Doublet | 7.1 | 3H | CH-CH₃ |
| 1.16 | Triplet | 7.1 | 3H | O-CH₂-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not publicly available | - |
Table 4: Mass Spectrometry (MS) Data
| m/z | Fragmentation Assignment |
| Data not publicly available | - |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the methylation of ethyl benzoylacetate.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Ethyl benzoylacetate
-
Methyl iodide
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL) is prepared in a suitable reaction vessel.
-
Ethyl benzoylacetate (3.75 g, 19.5 mmol) is added dropwise to the suspension.
-
The reaction is allowed to proceed until the evolution of hydrogen gas ceases.
-
Methyl iodide (1.2 mL, 19.5 mmol) is then added slowly to the reaction mixture.
-
The mixture is stirred for an additional 20 hours at room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL).
-
The organic and aqueous phases are separated.
-
The aqueous phase is further extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a yellow oil (4.01 g, 99% yield).[1]
Spectroscopic Analysis Protocols
While specific experimental parameters for the spectroscopic analysis of this compound are not detailed in the available literature, the following are general protocols that would be suitable for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard proton experiment would be run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled carbon experiment would be performed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal intensity.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.
-
Data Acquisition: The spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates would be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: The sample would be dissolved in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, potentially coupled with a gas chromatograph (GC-MS) for separation and analysis, would be used.
-
GC-MS Parameters: For a GC-MS analysis, a capillary column (e.g., HP-5MS) would be used with helium as the carrier gas. The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a reactive β-dicarbonyl moiety, a methyl group at the α-position, and a phenyl group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications, particularly in the realm of medicinal chemistry and drug development. The ability of this compound to participate in cyclization reactions for the formation of biologically active scaffolds, such as pyrazolones and dihydropyridines, underscores its importance for professionals in the pharmaceutical industry.
IUPAC Name and Chemical Identity
The correct IUPAC name for the compound is This compound .
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in common organic solvents like ethanol and dimethyl sulfoxide but has low solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10488-87-6 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.080 g/cm³ | [1] |
| Boiling Point | 279 °C | [1] |
| Flash Point | 118 °C | [1] |
| Refractive Index | 1.5070 to 1.5110 | [1] |
| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectral data for this compound is available and can be obtained from various chemical suppliers and databases. |
| ¹³C NMR | Spectral data for this compound is available and can be obtained from various chemical suppliers and databases. |
| IR | Infrared spectroscopy data is available, which would show characteristic peaks for the ester and ketone carbonyl groups. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the α-methylation of its precursor, ethyl benzoylacetate.
Experimental Protocol: α-Methylation of Ethyl Benzoylacetate
Materials:
-
Ethyl benzoylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
A suspension of sodium hydride (e.g., 19.5 mmol) in dry THF (e.g., 20 mL) is prepared in a round-bottom flask under an inert atmosphere.
-
Ethyl benzoylacetate (e.g., 19.5 mmol) is added dropwise to the suspension at room temperature. The reaction is allowed to proceed until the evolution of hydrogen gas ceases.
-
Methyl iodide (e.g., 19.5 mmol) is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature for approximately 20 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (e.g., 30 mL).
-
The organic and aqueous phases are separated. The aqueous phase is further extracted with ethyl acetate (e.g., 3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product, this compound, is obtained as a yellow oil with a high yield (typically around 99%).
Caption: Synthesis workflow for this compound.
Applications in the Synthesis of Biologically Active Heterocycles
This compound is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its dicarbonyl functionality allows for facile cyclization reactions with binucleophiles to form five- and six-membered rings.
Synthesis of Pyrazolone Derivatives
Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[2] this compound can be reacted with hydrazine or its derivatives to yield substituted pyrazolones.
Experimental Protocol: Synthesis of 4-methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of this compound (e.g., 10 mmol) in ethanol (e.g., 20 mL) is prepared in a round-bottom flask.
-
Hydrazine hydrate (e.g., 10 mmol) is added to the solution.
-
The reaction mixture is refluxed for several hours (the reaction progress can be monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolone derivative.
Synthesis of Dihydropyridine Derivatives (Hantzsch Reaction)
1,4-dihydropyridines (DHPs) are a class of compounds well-known for their activity as L-type calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension.[3][4] The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted to use β-keto esters like this compound to produce dihydropyridine derivatives.[5][6]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
Ammonia or ammonium acetate
-
Ethanol
Procedure:
-
A mixture of this compound (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source like ammonium acetate in a solvent such as ethanol is prepared.
-
The mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
Caption: Key reaction pathways of this compound.
Role in Drug Development: Targeting Calcium Channels
The synthesis of dihydropyridine derivatives from this compound is of particular interest to drug development professionals. These resulting compounds can act as L-type calcium channel blockers.
Signaling Pathway
L-type calcium channels are voltage-gated ion channels that play a crucial role in regulating calcium influx into cells, particularly in cardiac and smooth muscle cells. The influx of calcium through these channels is a key step in excitation-contraction coupling. By blocking these channels, dihydropyridine derivatives can induce vasodilation and reduce blood pressure. The structure-activity relationship studies have shown that the dihydropyridine ring is the essential pharmacophore for this activity.[7]
Caption: Signaling pathway of dihydropyridine derivatives.
Safety Information
This compound is a chemical that requires careful handling in a laboratory setting.
| Hazard | Precaution |
| Skin and Eye Irritation | May cause skin and eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] In case of contact, rinse immediately with plenty of water and seek medical advice. |
| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with a fume hood.[9] |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames.[10] |
| Environmental | Should not be discharged directly into the environment. |
| Incompatibility | Avoid contact with strong oxidizing agents.[1] |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a readily available precursor for the synthesis of biologically active heterocyclic compounds. The ability to efficiently construct pyrazolone and dihydropyridine scaffolds from this starting material provides researchers and drug development professionals with a powerful tool for the discovery and development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of pharmaceutical sciences.
References
- 1. chembk.com [chembk.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3-oxo-3-phenylpropanoate, with the CAS number 10488-87-6, is an organic ester recognized for its role as an intermediate in various chemical syntheses.[1][2] Its chemical structure incorporates a phenyl group, a keto group, and an ethyl ester functional group, contributing to its specific physical and chemical properties. This document provides a detailed overview of the known physical characteristics of this compound, methodologies for their experimental determination, and relevant synthesis workflows. The information presented is intended to support research, development, and quality control activities involving this molecule.
Quantitative Physical Characteristics
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Clear liquid, light orange to yellow to green in color | [1] |
| Density | 1.080 g/cm³ | [1] |
| Boiling Point | 279 °C | [1] |
| Flash Point | 118 °C | [1] |
| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |
| Refractive Index | 1.5070 to 1.5110 | [1] |
| pKa (Predicted) | 10.93 ± 0.26 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1][3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific substance.
Determination of Boiling Point
This protocol describes the distillation method for determining the boiling point of a liquid substance.
Materials and Equipment:
-
This compound sample
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stand
Procedure:
-
Place a small volume of the this compound sample into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently using the heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the condensate drips into the receiving flask.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. Corrections can be made to report the boiling point at standard pressure.
Determination of Density
This protocol outlines the use of a pycnometer for the precise determination of density.
Materials and Equipment:
-
This compound sample
-
Pycnometer (a flask with a specific, known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath
-
Distilled water
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with distilled water and place it in the temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and measure the mass of the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer. Fill it with the this compound sample.
-
Place the filled pycnometer in the temperature-controlled water bath to reach the same temperature as the water.
-
Adjust the sample level to the calibration mark, dry the exterior, and measure the mass of the pycnometer filled with the sample (m₃).
-
Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility (Gravimetric Method)
This protocol describes a gravimetric method to quantify the solubility of the compound in a given solvent.
Materials and Equipment:
-
This compound sample (high purity)
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filter (e.g., 0.45 µm)
-
Pre-weighed evaporation dish or vial
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed evaporation dish to remove any undissolved microparticles.[4]
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature that facilitates solvent evaporation without causing decomposition of the compound.[4] Alternatively, a desiccator under vacuum can be used.
-
Mass Determination and Calculation: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute. The mass of the solute is determined by subtracting the initial mass of the empty dish.
-
The solubility is then calculated and expressed in terms of grams per 100 mL or other appropriate units.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental processes relevant to this compound.
Caption: Synthesis via Fischer Esterification.
Caption: Gravimetric Solubility Determination Workflow.
Safety Information
This compound is a chemical that should be handled in accordance with standard laboratory safety procedures. It may cause irritation to the skin and eyes.[1] In case of contact, rinse immediately with plenty of water and seek medical advice. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. The compound should not be released directly into the environment and should be stored away from oxidants and high temperatures to prevent fire or explosion hazards.[1] Always consult the material safety data sheet (MSDS) for complete safety and handling information.
References
A Technical Guide to the Solubility of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a keto-ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to determine these values accurately. General sources indicate that it is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1] The protocols outlined below will enable the generation of precise solubility data in a range of relevant solvents.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |
Experimental Protocols
The following sections provide detailed methodologies for the accurate determination of the solubility of this compound in organic solvents. The Isothermal Shake-Flask method followed by gravimetric analysis is a robust and widely accepted technique for generating reliable solubility data.
Isothermal Shake-Flask Method for Equilibration
This method is designed to create a saturated solution of the solute in the solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials or flasks with airtight screw caps
-
Analytical balance
Procedure:
-
Preparation of Solvent: Add a known volume (e.g., 10 mL) of the selected organic solvent to a series of glass vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of a visible excess of the liquid solute is crucial to ensure that a saturated solution is formed.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. Alternatively, the samples can be centrifuged to expedite this process.
Gravimetric Analysis of the Saturated Solution
This protocol details the determination of the concentration of the solute in the saturated solution by mass.
Materials:
-
Saturated solutions from the Isothermal Shake-Flask Method
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Pre-weighed, dry evaporation dishes or vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) from a vial using a syringe. Avoid disturbing the undissolved solute at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step removes any microscopic, undissolved droplets.
-
Weighing the Saturated Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator under vacuum.
-
Final Weighing: Once the solvent has completely evaporated and the dish has returned to room temperature, weigh the evaporation dish containing the solute residue.
-
Calculation of Solubility:
-
Mass of solute = (Final weight of dish + residue) - (Initial weight of empty dish)
-
Mass of solvent = (Weight of dish + solution) - (Final weight of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL) = Solubility ( g/100 g solvent) * Density of solvent (g/mL)
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures described above.
References
An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a keto-ester with potential applications as a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores its prospective role in drug development, drawing parallels with structurally related compounds exhibiting significant biological activity.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key quantitative data is presented in Table 1.
| Property | Value |
| Molecular Weight | 206.24 g/mol |
| Molecular Formula | C₁₂H₁₄O₃ |
| Density | 1.080 g/cm³ |
| Boiling Point | 279 °C |
| Flash Point | 118 °C |
| Refractive Index | 1.5070 to 1.5110 |
| Vapor Pressure | 0.00407 mmHg at 25°C |
| Solubility | Soluble in ethanol and dimethyl sulfoxide; insoluble in water. |
Table 1: Physicochemical Properties of this compound. [1]
Synthesis of this compound
The primary synthetic route to this compound is the mixed Claisen condensation. An alternative method involves the esterification of the corresponding carboxylic acid.
This method involves the base-catalyzed reaction between ethyl propanoate and ethyl benzoate. The reaction proceeds via the formation of an enolate from ethyl propanoate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. Subsequent elimination of an ethoxide ion yields the final product.[2]
A generalized workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of this compound via Claisen condensation.
Experimental Protocol: Mixed Claisen Condensation
-
Materials:
-
Ethyl propanoate
-
Ethyl benzoate
-
Sodium ethoxide
-
Anhydrous ethanol (as solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add a mixture of ethyl propanoate and ethyl benzoate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
This method involves the reaction of 2-methyl-3-oxo-3-phenylpropionic acid with ethanol in the presence of an acid catalyst.[1]
Figure 2: Synthesis of this compound via esterification.
Experimental Protocol: Esterification
-
Materials:
-
2-methyl-3-oxo-3-phenylpropionic acid
-
Ethanol (in excess, also acts as solvent)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-oxo-3-phenylpropionic acid in an excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by vacuum distillation.
-
Potential Applications in Drug Development
While this compound is primarily utilized as an intermediate in the synthesis of pesticides, fragrances, and dyes, its structural motifs suggest potential applications in medicinal chemistry.[1] Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
A structurally related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has demonstrated significant anti-inflammatory and analgesic properties.[4][5] This compound was found to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[4][5]
The inhibitory concentrations (IC₅₀) for this related compound were determined to be:
This suggests that the core structure of this compound could serve as a valuable scaffold for the development of novel anti-inflammatory and analgesic agents.
The anti-inflammatory action of NSAIDs and related compounds is primarily mediated through the inhibition of the arachidonic acid cascade. Inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of inflammatory mediators.
Figure 3: Simplified signaling pathway of inflammation showing the targets of COX and 5-LOX inhibitors.
The following are generalized protocols for in vitro evaluation of COX and 5-LOX inhibitory activity, based on methodologies used for structurally related compounds.
COX Inhibition Assay (In Vitro)
-
Principle: This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.
-
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogenic substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the buffer, enzyme, and the test compound or vehicle control.
-
Incubate the mixture for a short period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
5-LOX Inhibition Assay (In Vitro)
-
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed oxidation of linoleic acid, which results in the formation of a conjugated diene that can be monitored spectrophotometrically.
-
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato tubers)
-
Linoleic acid (substrate)
-
Test compound
-
Buffer solution (e.g., phosphate buffer)
-
Spectrophotometer
-
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a cuvette, mix the buffer, enzyme solution, and the test compound or vehicle control.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for a set period.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Conclusion
This compound is a readily accessible keto-ester with well-defined physicochemical properties and established synthetic routes. While its current applications are primarily in the chemical industry, its structural similarity to known biologically active molecules, particularly in the realm of anti-inflammatory agents, highlights its potential as a valuable scaffold for medicinal chemistry research and drug development. The experimental protocols provided herein offer a foundation for its synthesis and the biological evaluation of its derivatives. Further investigation into the pharmacological properties of this compound and its analogues is warranted to explore its full potential in the development of novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. homework.study.com [homework.study.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate, a valuable β-keto ester intermediate in organic synthesis. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for the key cited methods. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the reaction mechanisms.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two principal synthetic pathways:
-
Alkylation of Ethyl Benzoylacetate: This method involves the deprotonation of ethyl benzoylacetate to form a stable enolate, which is subsequently alkylated with a methylating agent. This approach is a variation of the well-established acetoacetic ester synthesis.
-
Crossed Claisen Condensation: This route entails the condensation reaction between ethyl propanoate and ethyl benzoate in the presence of a strong base. This method requires careful control of reaction conditions to favor the desired crossed product over self-condensation products.
Quantitative Data Summary
The following table summarizes the quantitative data for the most effective and well-documented synthetic method found in the literature.
| Synthesis Method | Base | Alkylating/Acylating Agent | Solvent | Reaction Time | Reaction Temperature | Yield (%) |
| Alkylation of Ethyl Benzoylacetate | Sodium Hydride (60% in mineral oil) | Methyl Iodide | Tetrahydrofuran (THF) | 20 hours | Room Temperature | 99% |
Detailed Experimental Protocols
Alkylation of Ethyl Benzoylacetate
This procedure details the synthesis of this compound via the methylation of ethyl benzoylacetate.
Materials:
-
Ethyl benzoylacetate (3.75 g, 19.5 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.788 g, 19.5 mmol)
-
Methyl iodide (1.2 mL, 19.5 mmol)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous solution of ammonium chloride (30 mL)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL) is prepared in a round-bottom flask under an inert atmosphere.
-
Ethyl benzoylacetate (3.75 g, 19.5 mmol) is added dropwise to the suspension. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
Methyl iodide (1.2 mL, 19.5 mmol) is then added slowly to the reaction mixture.
-
The reaction is stirred for an additional 20 hours at room temperature.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL).
-
The phases are separated, and the aqueous phase is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[1]
Product:
-
This compound is obtained as a yellow oil (4.01 g, 99% yield).[1]
Crossed Claisen Condensation of Ethyl Propanoate and Ethyl Benzoate
While the crossed Claisen condensation is a viable theoretical route, a detailed, reproducible experimental protocol with specific quantitative data for the synthesis of this compound was not prominently available in the reviewed literature. The general procedure involves the slow addition of ethyl propanoate to a solution of a strong base, such as sodium ethoxide or sodium hydride, and an excess of ethyl benzoate. The reaction is then typically quenched with an acid workup. The lack of a detailed published protocol suggests that this route may be less efficient or more challenging to control than the alkylation of ethyl benzoylacetate, likely due to competing self-condensation of ethyl propanoate.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key transformations in the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-methyl-3-oxo-3-phenylpropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its unique structural features, including an active methylene proton, a ketone, and an ester functional group, allow for a wide range of chemical transformations. This document provides a detailed overview of its applications in the synthesis of various heterocyclic compounds and other valuable organic molecules, complete with experimental protocols and quantitative data. This compound is a colorless to pale yellow liquid, soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water.[1] It is primarily utilized as an intermediate in the production of pesticides, fungicides, fragrances, and dyes.[1]
Key Applications
The reactivity of this compound makes it a key precursor in several important organic reactions, including:
-
Synthesis of Pyrazolone Derivatives: Pyrazolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This compound can be readily cyclized with hydrazines to yield highly substituted pyrazolone derivatives.
-
Japp-Klingemann Reaction for Hydrazone Synthesis: This reaction is a classical method for the synthesis of hydrazones from β-keto esters.[2] The resulting hydrazones are stable intermediates that can be further elaborated, most notably in the Fischer indole synthesis.
-
Fischer Indole Synthesis: The hydrazones derived from the Japp-Klingemann reaction can be cyclized under acidic conditions to produce indole derivatives.[3] Indoles are a ubiquitous structural motif in many natural products and pharmaceuticals.
-
Knoevenagel Condensation: The active methylene group in this compound can participate in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated products, which are themselves versatile synthetic intermediates.
-
Michael Addition: As a Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.[4]
Experimental Protocols and Data
Synthesis of this compound
This protocol describes the synthesis of the title compound by methylation of ethyl benzoylacetate.
Reaction Scheme:
References
- 1. Michael Addition Reaction Provided below is Michael addition reaction. .. [askfilo.com]
- 2. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate. This β-keto ester is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of various therapeutic agents. The synthesis is achieved through a two-step process: a Claisen condensation to form a key intermediate, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), followed by an α-alkylation to introduce the methyl group. This document outlines the underlying chemical principles, detailed procedural steps, and expected outcomes to guide researchers in the successful synthesis of this target compound.
Introduction
β-Keto esters are a pivotal class of compounds in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. Their unique 1,3-dicarbonyl functionality allows for a variety of chemical transformations, including alkylations, acylations, and cyclizations. This compound, in particular, is an important intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a benzoyl group and an α-methyl substituent makes it a strategic starting material for creating compounds with specific steric and electronic properties.
The synthesis of this compound is most effectively carried out in two sequential steps:
-
Claisen Condensation: A mixed (or crossed) Claisen condensation between an enolizable ester (ethyl propanoate) and a non-enolizable ester (ethyl benzoate) to form the β-keto ester backbone.
-
Alkylation: The subsequent alkylation of the intermediate at the α-carbon using a methylating agent.
This document provides a detailed description of the reaction mechanisms and a step-by-step protocol for each of these stages.
Reaction Mechanism
The synthesis of this compound proceeds through two fundamental organic reactions: a Claisen condensation followed by an enolate alkylation.
Step 1: Claisen Condensation for the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate
The initial step involves a mixed Claisen condensation. In this reaction, an ester with α-hydrogens (ethyl propanoate) is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester that lacks α-hydrogens (ethyl benzoate) to prevent self-condensation. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester, ethyl 3-oxo-3-phenylpropanoate. The reaction is driven to completion by the deprotonation of the product, which has a highly acidic α-hydrogen between the two carbonyl groups.[1][2] An acidic workup is then required to protonate the enolate and isolate the β-keto ester.[3]
Step 2: α-Alkylation of Ethyl 3-Oxo-3-phenylpropanoate
The second step is the alkylation of the synthesized ethyl 3-oxo-3-phenylpropanoate. The α-hydrogen of this β-keto ester is acidic and can be readily removed by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide, in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the α-position, yielding the final product, this compound.
Experimental Protocols
This section provides detailed experimental procedures for the two-step synthesis of this compound.
Protocol 1: Synthesis of Ethyl 3-Oxo-3-phenylpropanoate via Mixed Claisen Condensation
Materials:
-
Ethyl benzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.
-
A mixture of ethyl acetate and ethyl benzoate is added dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period to drive the condensation to completion.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude ethyl 3-oxo-3-phenylpropanoate.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via α-Alkylation
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Methyl iodide
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a dry round-bottom flask.
-
Ethyl 3-oxo-3-phenylpropanoate is added dropwise to the stirred sodium ethoxide solution to form the enolate.
-
Methyl iodide is then added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated to reflux for a specified time.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to afford the crude this compound.
-
The product can be further purified by column chromatography or vacuum distillation.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products for the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Ethyl benzoate | 150.17 | 1.045 | 212 |
| Ethyl acetate | 88.11 | 0.902 | 77.1 |
| Sodium ethoxide | 68.05 | 0.868 | Decomposes |
| Ethyl 3-oxo-3-phenylpropanoate | 192.21 | 1.121 | 270 (decomposes) |
Table 2: Reaction Conditions and Yield for the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate
| Parameter | Value | Reference |
| Base | Sodium Ethoxide | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | Several hours | [4] |
| Typical Yield | 63-78% | [4] |
Table 3: Reactants and Products for the Synthesis of this compound
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Ethyl 3-oxo-3-phenylpropanoate | 192.21 | 1.121 | 270 (decomposes) |
| Methyl iodide | 141.94 | 2.28 | 42.4 |
| Sodium ethoxide | 68.05 | 0.868 | Decomposes |
| This compound | 206.24 | N/A | N/A |
Table 4: Reaction Conditions and Yield for the Synthesis of this compound
| Parameter | Value | Reference |
| Base | Sodium Ethoxide | General procedure |
| Solvent | Ethanol | General procedure |
| Reaction Temperature | Room temperature to reflux | General procedure |
| Reaction Time | Varies | General procedure |
| Typical Yield | Moderate to high | General observation |
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
The Versatility of Ethyl 2-Methyl-3-oxo-3-phenylpropanoate as a Pharmaceutical Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methyl-3-oxo-3-phenylpropanoate, a β-keto ester, stands as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical development. Its inherent reactivity, stemming from the presence of multiple functional groups, allows for its elaboration into diverse molecular scaffolds, most notably the pyrazolone core. Pyrazolone derivatives have a long-standing history in medicinal chemistry, with prominent examples exhibiting anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties.
This document provides detailed application notes on the utility of this compound as a precursor for the synthesis of pyrazolone-based bioactive molecules and offers a comprehensive protocol for a key synthetic transformation and a relevant biological assay.
Application Notes: Synthesis of Pyrazolone Derivatives
The primary application of this compound in pharmaceutical synthesis is its use as a key building block for the construction of pyrazolone rings. The reaction of a β-keto ester with hydrazine or its derivatives is a classical and efficient method for the synthesis of these five-membered heterocyclic systems.
The general reaction involves the condensation of this compound with a hydrazine, leading to the formation of a pyrazolone ring through an initial condensation followed by an intramolecular cyclization. The substitution pattern of the resulting pyrazolone can be readily modulated by the choice of the hydrazine derivative, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
For instance, reaction with hydrazine hydrate will yield a pyrazolone with a free N-H group, which can be further functionalized. Alternatively, using a substituted hydrazine, such as phenylhydrazine, will directly lead to an N-substituted pyrazolone. The methyl and phenyl groups from the original precursor are retained on the pyrazolone ring, providing a specific substitution pattern that can influence the biological activity of the final compound.
The synthesized pyrazolone derivatives can be screened for a variety of pharmacological activities. Given the well-documented therapeutic effects of pyrazolones, primary screening efforts can be directed towards their potential as:
-
Anti-inflammatory Agents: Many pyrazolone-containing drugs, such as Phenylbutazone, have been used for their anti-inflammatory properties.
-
Analgesics: Certain pyrazolone derivatives exhibit potent pain-relieving effects.
-
Anticonvulsants: The pyrazolone scaffold has been explored for the development of agents to manage seizures.
-
Neuroprotective Agents: Recent studies have investigated the potential of novel pyrazolones in protecting neuronal cells from damage.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a representative pyrazolone derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol, 80% in water) dropwise with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-methyl-3-phenyl-1H-pyrazol-5(4H)-one.
-
Dry the purified product under vacuum.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro COX-2 Inhibition Assay (Anti-inflammatory Screening)
This protocol outlines a common method to assess the anti-inflammatory potential of the synthesized pyrazolone derivative by measuring its ability to inhibit the COX-2 enzyme.
Materials:
-
Synthesized pyrazolone derivative
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
A suitable buffer (e.g., Tris-HCl)
-
A detection reagent (e.g., a fluorescent probe that reacts with the product of the COX-2 reaction)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Celecoxib)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the synthesized pyrazolone derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.
-
In a 96-well microplate, add the COX-2 enzyme to each well.
-
Add the different concentrations of the synthesized pyrazolone derivative, the positive control, and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Data Presentation
The quantitative data from the synthesis and biological assay should be summarized in tables for clarity and ease of comparison.
Table 1: Synthesis of 4-Methyl-3-phenyl-1H-pyrazol-5(4H)-one
| Parameter | Value |
| Starting Material | This compound |
| Molar Mass of Starting Material | 206.24 g/mol |
| Molar Mass of Product | 174.19 g/mol |
| Theoretical Yield | (Calculated based on starting amount) |
| Actual Yield | (Experimentally obtained mass) |
| Percentage Yield | (Actual Yield / Theoretical Yield) x 100% |
| Melting Point | (Experimentally determined range) |
Table 2: In Vitro COX-2 Inhibition Data
| Compound | IC₅₀ (µM) |
| 4-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | (Determined from dose-response curve) |
| Celecoxib (Positive Control) | (Literature or experimentally determined value) |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for the preparation of a pyrazolone derivative.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Application of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate in Medicinal Chemistry: A Versatile Scaffold for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a valuable and versatile starting material in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with a broad spectrum of biological activities. Its β-ketoester functionality, combined with a reactive α-methylated carbon, makes it an ideal precursor for constructing diverse molecular architectures, particularly pyrazolone and pyranopyrazole derivatives. These scaffolds are of significant interest in drug discovery due to their established roles in antimicrobial, anti-inflammatory, and anticancer agents.
This document provides detailed application notes on the use of this compound in the development of novel therapeutic agents, along with comprehensive protocols for the synthesis and biological evaluation of its derivatives.
Medicinal Chemistry Applications
The core structure of this compound is a key building block for the synthesis of five- and six-membered heterocyclic systems. The presence of two electrophilic carbonyl carbons and an adjacent nucleophilic carbon (in the form of its enolate) allows for facile reactions with various binucleophiles.
Synthesis of Pyrazolone Derivatives as Antimicrobial Agents
One of the most prominent applications of this compound is in the Knorr pyrazole synthesis. This reaction involves the condensation of the β-ketoester with a hydrazine derivative to yield a pyrazolone. Pyrazolones are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial properties. The substitution at the 4-position of the pyrazolone ring, originating from the α-methyl group of the starting material, can significantly influence the biological activity.
Synthesis of Pyranopyrazole Derivatives as Anticancer Agents
This compound can also be employed in one-pot multicomponent reactions to generate more complex heterocyclic systems like pyranopyrazoles. These fused ring systems have shown promising anticancer activity. The synthesis typically involves the initial formation of a pyrazolone intermediate, which then undergoes a Michael addition with an activated alkene, followed by cyclization to form the pyran ring.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of pyrazolone and pyranopyrazole derivatives from β-ketoesters and provide a framework for the utilization of this compound.
Protocol 1: General Synthesis of 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one Derivatives
This protocol outlines the Knorr condensation of this compound with a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) or the desired substituted hydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone derivative.
Protocol 2: Synthesis of Pyranopyrazole Derivatives
This protocol describes a one-pot, four-component reaction for the synthesis of pyranopyrazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Malononitrile or ethyl cyanoacetate
-
Aromatic aldehyde
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), hydrazine hydrate (1.0 eq.), malononitrile or ethyl cyanoacetate (1.0 eq.), and the desired aromatic aldehyde (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (10 mol%).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the crude pyranopyrazole.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized pyrazolone and pyranopyrazole derivatives, illustrating the potential biological activities.
Table 1: Antimicrobial Activity of Synthesized Pyrazolone Derivatives
| Compound ID | R-group (on Hydrazine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PZ-1 | H | 64 | 128 |
| PZ-2 | Phenyl | 32 | 64 |
| PZ-3 | 4-Chlorophenyl | 16 | 32 |
| PZ-4 | 4-Nitrophenyl | 8 | 16 |
| Ampicillin | (Standard) | 4 | 8 |
Table 2: Anticancer Activity of Synthesized Pyranopyrazole Derivatives
| Compound ID | Aromatic Aldehyde | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| PPZ-1 | Benzaldehyde | 15.2 | 22.5 |
| PPZ-2 | 4-Chlorobenzaldehyde | 8.7 | 12.1 |
| PPZ-3 | 4-Methoxybenzaldehyde | 12.5 | 18.9 |
| PPZ-4 | 4-Nitrobenzaldehyde | 5.3 | 7.8 |
| Doxorubicin | (Standard) | 0.8 | 1.2 |
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic pathway for pyrazolone derivatives.
Caption: One-pot synthesis of pyranopyrazole derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 2-Methyl-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of a variety of heterocyclic compounds utilizing ethyl 2-methyl-3-oxo-3-phenylpropanoate as a versatile starting material. The protocols outlined below are based on established synthetic methodologies for β-keto esters and serve as a guide for the preparation of pyrazolones, dihydropyrimidinones, isoxazolones, and benzodiazepines.
Synthesis of Pyrazole Derivatives (Pyrazolones)
The reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazolones, known as the Knorr pyrazole synthesis. This protocol details the synthesis of 4-methyl-3-phenyl-1H-pyrazol-5(4H)-one through the cyclocondensation of this compound with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-Methyl-3-phenyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagent: To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazolone derivative.[1]
Quantitative Data
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 206.24 | (user defined) |
| Hydrazine Hydrate | 1.2 | 50.06 | (calculated) |
| Ethanol | - | - | (as solvent) |
| Product: 4-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | - | 174.19 | (theoretical) |
| Yield | - | - | Typically >80% |
Reaction Workflow
Synthesis of Pyrimidine Derivatives (Dihydropyrimidinones)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea or thiourea.[2] This protocol describes the synthesis of a dihydropyrimidinone derivative using this compound.
Experimental Protocol: Biginelli Reaction
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like B(C6F5)3).[3]
-
Reaction Conditions: Reflux the mixture with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.[4]
Quantitative Data
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 206.24 | (user defined) |
| Benzaldehyde | 1.0 | 106.12 | (calculated) |
| Urea | 1.5 | 60.06 | (calculated) |
| Catalyst (e.g., HCl) | catalytic | - | - |
| Product: Dihydropyrimidinone Derivative | - | (Varies) | (theoretical) |
| Yield | - | - | Typically 70-95% |
Logical Relationship of the Biginelli Reaction
Synthesis of Isoxazole Derivatives (Isoxazolones)
The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a common method for the synthesis of isoxazole derivatives. This protocol outlines the synthesis of 4-methyl-3-phenylisoxazol-5(4H)-one.
Experimental Protocol: Synthesis of 4-Methyl-3-phenylisoxazol-5(4H)-one
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution, followed by a base such as sodium acetate or pyridine to neutralize the HCl.
-
Reaction Conditions: Heat the mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and dried. Recrystallization from an appropriate solvent like ethanol/water can be performed to obtain the pure isoxazolone.
Quantitative Data
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 206.24 | (user defined) |
| Hydroxylamine Hydrochloride | 1.2 | 69.49 | (calculated) |
| Sodium Acetate | 1.2 | 82.03 | (calculated) |
| Product: 4-Methyl-3-phenylisoxazol-5(4H)-one | - | 175.18 | (theoretical) |
| Yield | - | - | Typically 60-85% |
Isoxazolone Synthesis Workflow
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines can be synthesized through the condensation reaction of o-phenylenediamine with β-dicarbonyl compounds.[5] This protocol provides a general method for the synthesis of a 4-methyl-2-phenyl-1,5-benzodiazepine derivative.
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
-
Reaction Mixture: In a suitable solvent like acetonitrile or ethanol, dissolve o-phenylenediamine (1.0 eq) and this compound (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like H-MCM-22.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for 1-3 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion, the catalyst can be filtered off if solid. The solvent is then evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 1,5-benzodiazepine derivative.
Quantitative Data
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 206.24 | (user defined) |
| o-Phenylenediamine | 1.0 | 108.14 | (calculated) |
| Catalyst (e.g., H-MCM-22) | catalytic | - | - |
| Product: 1,5-Benzodiazepine Derivative | - | (Varies) | (theoretical) |
| Yield | - | - | Typically 70-90% |
Benzodiazepine Synthesis Logical Flow
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide focuses on scalable, efficient, and industrially viable synthetic routes, moving beyond traditional laboratory-scale preparations. We present a comparative analysis of a conventional sodium hydride-based method and a more scalable Phase-Transfer Catalysis (PTC) approach. Detailed experimental protocols, quantitative data summaries, and process flow diagrams are included to facilitate technology transfer and process optimization.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation typically involves the methylation of ethyl benzoylacetate. While numerous lab-scale methods exist, their translation to an industrial scale often presents challenges related to safety, cost, and environmental impact. This document outlines two primary synthetic strategies, with a focus on a robust and scalable Phase-Transfer Catalysis (PTC) method that offers significant advantages for large-scale production.
Comparative Analysis of Synthetic Methodologies
Two primary methods for the synthesis of this compound are presented below. Method A represents a common lab-scale approach using a strong, hazardous base, while Method B describes a more industrially friendly process utilizing phase-transfer catalysis.
| Parameter | Method A: Sodium Hydride (Lab-Scale) | Method B: Phase-Transfer Catalysis (Scalable) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Toluene or Water |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide |
| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB, CTAB) |
| Reaction Temperature | Room Temperature | 40-60°C |
| Typical Reaction Time | 20 hours[1] | 4-8 hours |
| Reported Yield | ~99%[1] | Estimated 90-95% |
| Scalability | Poor (Safety and cost concerns with NaH and THF) | Excellent (Milder base, less hazardous solvents) |
| Workup | Quenching with NH₄Cl, extraction | Simple phase separation |
Detailed Experimental Protocols
Method A: Sodium Hydride Mediated Methylation (Lab-Scale Reference)
This method, while providing a high yield, is not recommended for large-scale production due to the use of sodium hydride.
Reagents:
-
Ethyl benzoylacetate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.0 eq)
-
Methyl iodide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL), add ethyl benzoylacetate (3.75 g, 19.5 mmol) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Cool the mixture to 0°C and slowly add methyl iodide (1.2 mL, 19.5 mmol).
-
Stir the reaction mixture for 20 hours at room temperature.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (30 mL).[1]
-
Separate the phases and extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[1]
Method B: Phase-Transfer Catalyzed Methylation (Large-Scale Protocol)
This protocol is designed for scalability, employing safer and more cost-effective reagents.
Reagents:
-
Ethyl benzoylacetate (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq)
-
Dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq)
-
Tetrabutylammonium bromide (TBAB, 0.02-0.05 eq)
-
Toluene
-
Water
-
Brine
Procedure:
-
Charge a suitable reactor with ethyl benzoylacetate, toluene, and finely powdered potassium carbonate.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide.
-
Heat the mixture to 40-50°C with vigorous stirring.
-
Slowly add dimethyl sulfate over 1-2 hours, maintaining the temperature below 60°C.
-
After the addition is complete, continue to stir the mixture at 50-60°C for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation.
Process Diagrams
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Large-Scale Synthesis Workflow
References
The Art of Aroma: Leveraging Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate in Fragrance Synthesis
Application Note: The quest for novel and captivating scents is a perpetual driving force in the fragrance industry. Beta-keto esters, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester, represent a versatile platform for the synthesis of a wide array of aroma chemicals. Among these, ethyl 2-methyl-3-oxo-3-phenylpropanoate and its close structural analogs, such as ethyl benzoylacetate, are of significant interest due to their inherent aromaticity and reactivity, which allow for the creation of complex and desirable fragrance notes.
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the fragrance and flavor industry, focusing on the utility of this compound as a precursor in the synthesis of valuable fragrance compounds. While direct synthetic applications of this specific molecule in commercial fragrances are not extensively documented in public literature, its structural similarity to widely used compounds like ethyl benzoylacetate allows for the extrapolation of synthetic strategies. Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) is a well-known fragrance ingredient prized for its sweet, fruity, and cherry-like aroma, often used in perfumes and cosmetics.[1] It also serves as a crucial intermediate in the synthesis of more complex organic molecules.[1][2]
The presence of the benzoyl group and the reactive alpha-position, further activated by the methyl substituent in this compound, opens avenues for various chemical transformations to produce derivatives with unique olfactory profiles, ranging from floral and fruity to spicy and warm.
Core Applications in Fragrance Synthesis:
Beta-keto esters like this compound are valuable starting materials for several key reactions in fragrance synthesis:
-
Alkylation and Acylation: The acidic proton at the alpha-position can be readily removed by a base, creating a nucleophilic enolate that can be alkylated or acylated to introduce new functional groups and build molecular complexity.
-
Knoevenagel and Claisen-Schmidt Condensations: Reaction with aldehydes and ketones can lead to the formation of α,β-unsaturated carbonyl compounds, many of which are potent fragrance materials with floral and fruity notes. The Claisen condensation is a fundamental reaction for producing β-dicarbonyl compounds, which are key building blocks for many aroma compounds.[3]
-
Synthesis of Heterocyclic Compounds: These esters can serve as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which can possess unique and powerful aromas.
-
Decarboxylation: Under certain conditions, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone, providing another route to fragrant molecules.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in fragrance synthesis, based on established methodologies for similar β-keto esters.
Protocol 1: Synthesis of a Fructone-like Fragrance Compound via Alkylation
This protocol describes the synthesis of an alkylated derivative of this compound, which is expected to possess a fruity, apple-like aroma, similar to the commercial fragrance ingredient Fructone (ethyl 2-methyl-1,3-dioxolane-2-acetate).
Objective: To synthesize ethyl 2-methyl-2-(prop-2-yn-1-yl)-3-oxo-3-phenylpropanoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| This compound | 206.23 | ~1.10 | 10.0 | 2.06 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.92 | 11.0 | 0.44 g |
| Propargyl Bromide (80% in toluene) | 118.96 | 1.59 | 12.0 | 1.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Saturated Ammonium Chloride Solution | - | - | - | 20 mL |
| Diethyl Ether | - | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | - | - | q.s. |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11.0 mmol).
-
Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (2.06 g, 10.0 mmol) in anhydrous THF (10 mL) to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
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Add propargyl bromide (1.0 mL, 12.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome: A pale yellow oil with a potentially fruity, sweet, and slightly sharp aroma.
Diagram of Experimental Workflow:
References
Application Notes and Protocols: Synthesis of Pyrazolone Azo Dyes using Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of pyrazolone-based azo dyes utilizing ethyl 2-methyl-3-oxo-3-phenylpropanoate as a key precursor. Pyrazolone dyes represent a significant class of colorants known for their bright hues and good fastness properties. The described methodology is based on the classical Japp–Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto ester, followed by a cyclization step to form the pyrazolone ring. This protocol offers a versatile route to a variety of substituted azo dyes with potential applications in textile dyeing, printing inks, and as functional dyes in biomedical research.
Introduction
This compound is a valuable synthetic intermediate in organic chemistry.[1] Its activated methylene group, flanked by two carbonyl functionalities, makes it an excellent substrate for coupling reactions with diazonium salts. This reaction is the cornerstone for the synthesis of a wide array of heterocyclic compounds, including the commercially important pyrazolone dyes. The general synthetic strategy involves a two-step process: the diazotization of an aromatic amine followed by its coupling with this compound. The resulting intermediate can then be cyclized, typically with a hydrazine derivative, to yield the final pyrazolone azo dye. The specific substituents on the aromatic amine and the hydrazine derivative allow for the fine-tuning of the dye's color and properties.
General Synthesis Pathway
The synthesis of pyrazolone azo dyes from this compound generally follows the pathway illustrated below. The process begins with the diazotization of a primary aromatic amine, which is then coupled with the β-keto ester. The resulting azo compound subsequently undergoes cyclization with a hydrazine derivative to form the final pyrazolone dye.
Experimental Protocols
The following protocols are representative examples for the synthesis of pyrazolone azo dyes. Researchers should adapt these procedures based on the specific aromatic amine and hydrazine used.
Protocol 1: Synthesis of the Azo Intermediate
This protocol details the coupling of a diazotized aniline with this compound.
Materials:
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Substituted Aniline (e.g., 4-chloroaniline)
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Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate beaker, dissolve this compound (0.01 mol) in ethanol (20 mL).
-
Add a solution of sodium hydroxide (0.4 g in 10 mL of water) or sodium acetate (0.82 g in 10 mL of water) to the ethanolic solution and cool it to 0-5 °C in an ice bath.[2]
-
Slowly add the cold diazonium salt solution to the stirred solution of the β-keto ester over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Continue stirring the reaction mixture for 2-3 hours in the ice bath.
-
The precipitated solid (the azo intermediate) is then collected by filtration, washed with cold water, and dried.
-
Protocol 2: Synthesis of the Pyrazolone Azo Dye
This protocol describes the cyclization of the azo intermediate with a hydrazine derivative to form the final dye.
Materials:
-
Azo Intermediate from Protocol 1
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
Glacial Acetic Acid
Procedure:
-
Cyclization:
-
Suspend the dried azo intermediate (0.005 mol) in glacial acetic acid (15 mL).
-
Add the hydrazine derivative (0.005 mol) to the suspension.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
The solid pyrazolone azo dye will precipitate out.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dye.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized pyrazolone azo dyes, illustrating the effect of different substituents on the final properties of the dye.
| Dye ID | Substituent on Aniline (Ar) | Hydrazine Derivative (R) | Yield (%) | Melting Point (°C) | λmax (nm) in EtOH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Dye-1 | H | Phenyl | 85 | 185-187 | 435 | 25,000 |
| Dye-2 | 4-Cl | Phenyl | 88 | 210-212 | 442 | 28,500 |
| Dye-3 | 4-NO₂ | Phenyl | 82 | 245-247 | 480 | 35,000 |
| Dye-4 | 4-OCH₃ | Phenyl | 87 | 178-180 | 420 | 23,000 |
| Dye-5 | H | Methyl | 80 | 160-162 | 415 | 22,000 |
Signaling Pathways and Logical Relationships
The synthesis of pyrazolone azo dyes involves a logical sequence of chemical transformations. The following diagram illustrates the relationship between the reactants and the key intermediates leading to the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of ethyl 2-methyl-3-oxo-3-phenylpropanoate synthesis via Claisen condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
dot
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Base: The strength of the base is critical for the deprotonation of ethyl propanoate. Older or improperly stored bases can lose their activity. | Use a fresh batch of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure the base has been stored under anhydrous conditions. |
| Presence of Water: Moisture in the reaction will quench the strong base and can lead to the hydrolysis of the ester starting materials. | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect Stoichiometry: A full equivalent of base is required to drive the reaction to completion by deprotonating the β-keto ester product. | Use at least a full equivalent of the base relative to the limiting reagent (ethyl propanoate). | |
| Low Reaction Temperature: The reaction may not proceed at a sufficient rate at a low temperature. | While some Claisen condensations can proceed at room temperature, gentle heating or reflux may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. | |
| Presence of Multiple Side Products | Self-condensation of Ethyl Propanoate: If the reaction conditions are not optimized, ethyl propanoate can react with itself to form ethyl 2-methyl-3-oxopentanoate. | To minimize self-condensation, slowly add the ethyl propanoate to a mixture of the base and ethyl benzoate. This keeps the concentration of the enolizable ester low at any given time. |
| Hydrolysis of Esters: If water is present, the ester starting materials can hydrolyze to their corresponding carboxylic acid and alcohol, especially under basic conditions. | Adhere strictly to anhydrous reaction conditions. | |
| Transesterification: If the alkoxide base used does not match the alkoxy group of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of ester products can be formed. | Use a base with the same alkoxide as the esters (e.g., sodium ethoxide for ethyl esters). Sodium hydride is also an excellent choice as it does not introduce a competing alkoxide. | |
| Difficulty in Product Purification | Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography. | Monitor the reaction to completion using TLC before quenching. |
| Improper Workup: An incorrect workup procedure can lead to the decomposition of the product or the formation of emulsions. | Carefully neutralize the reaction mixture with a dilute acid (e.g., HCl or H₂SO₄) during workup to protonate the enolate of the β-keto ester. Ensure thorough extraction with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a crossed Claisen condensation. The mechanism involves three main steps:
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Enolate Formation: A strong base removes an alpha-proton from ethyl propanoate to form a reactive enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl benzoate.
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Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the final β-keto ester product, this compound.[1]
Q2: Which base is most effective for this synthesis?
A2: Strong, non-nucleophilic bases are essential for a successful Claisen condensation. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ester and the reaction by-product is hydrogen gas, which does not interfere with the reaction. A 99% yield has been reported for a similar synthesis using sodium hydride.[2] Sodium ethoxide (NaOEt) is also commonly used and is effective, though the reaction is an equilibrium.
Q3: Why are anhydrous conditions so critical?
A3: Water will react with the strong base, rendering it ineffective. It can also hydrolyze the ester starting materials and the final product. This will significantly reduce the overall yield of the desired product.
Q4: Can other solvents be used instead of tetrahydrofuran (THF) or diethyl ether?
A4: While THF and diethyl ether are common, other aprotic solvents like toluene or 1,2-dimethoxyethane (DME) can also be used. The solvent must be anhydrous and inert to the strong base. Protic solvents like ethanol should generally be avoided unless using the corresponding sodium alkoxide as the base (e.g., ethanol with sodium ethoxide).
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials (ethyl propanoate and ethyl benzoate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Data Presentation: Optimizing Reaction Parameters
While specific comparative data for the synthesis of this compound is not extensively available in the literature, the following tables summarize the expected impact of key reaction parameters on the yield based on the general principles of the Claisen condensation.
Table 1: Effect of Base on Yield
| Base | Relative Strength | Potential for Side Reactions | Expected Yield |
| Sodium Hydride (NaH) | Very Strong | Low (by-product is H₂) | High to Excellent |
| Sodium Ethoxide (NaOEt) | Strong | Moderate (equilibrium reaction) | Good to High |
| Potassium tert-Butoxide (KOtBu) | Very Strong | Moderate (sterically hindered) | Good to High |
| Lithium Diisopropylamide (LDA) | Very Strong | Low (can be used for kinetic control) | High |
Table 2: Effect of Solvent on Yield
| Solvent | Type | Key Considerations | Expected Yield |
| Tetrahydrofuran (THF) | Aprotic Ether | Good solubility for reactants, must be anhydrous. | High |
| Diethyl Ether | Aprotic Ether | Lower boiling point, must be anhydrous. | Good to High |
| Toluene | Aprotic Hydrocarbon | Allows for higher reaction temperatures, must be anhydrous. | Good to High |
| Ethanol | Protic Alcohol | Should only be used with sodium ethoxide to avoid transesterification. | Moderate to Good |
Table 3: Effect of Temperature on Yield
| Temperature | Effect on Reaction Rate | Potential for Side Reactions | General Recommendation |
| 0 °C to Room Temperature | Slower | Lower risk of side reactions. | Good starting point, especially with highly reactive bases. |
| Room Temperature to 50 °C | Moderate | Increased rate, slight increase in potential for side reactions. | Often a good balance for achieving a reasonable reaction time. |
| Reflux | Fast | Higher risk of decomposition and side reactions. | May be necessary for less reactive substrates, but should be approached with caution. |
Experimental Protocols
High-Yield Synthesis of this compound[2]
This protocol is adapted from a literature procedure for a similar compound that reported a 99% yield.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl benzoate
-
Ethyl propanoate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a suspension of sodium hydride (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyl benzoate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add ethyl propanoate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
dot
Caption: Experimental Workflow for High-Yield Synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q1: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to the Claisen condensation reaction. Here are the primary culprits and their solutions:
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Incomplete Reaction: The Claisen condensation is an equilibrium reaction. To drive it towards the product, a full equivalent of a strong base is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.
-
Solution: Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide or sodium hydride. Using a catalytic amount of base will result in poor yields.
-
-
Presence of Water: Moisture in the reaction can have detrimental effects. Water can hydrolyze the starting ester and the acylating agent (benzoyl chloride), and it will also quench the strong base required for the reaction.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and equilibrium of the reaction.
-
Solution: While the optimal temperature can vary, Claisen condensations are often performed at room temperature or with gentle heating. If the reaction is sluggish at room temperature, consider moderately increasing the temperature and monitoring the progress by Thin-Layer Chromatography (TLC).
-
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product. These are discussed in detail below.
Issue 2: Presence of Significant Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge. Here are the most likely side reactions and strategies to mitigate them:
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Self-Condensation of Ethyl Propionate: Ethyl propionate can react with itself in a self-Claisen condensation to form ethyl 2-methyl-3-oxopentanoate. This is a significant competing reaction.
-
Mitigation: To favor the desired cross-condensation, slowly add the ethyl propionate to a mixture of the non-enolizable ester (ethyl benzoate) and the base. This keeps the concentration of the enolizable ester low, minimizing self-condensation.[1]
-
-
Hydrolysis of Benzoyl Chloride: If there is any residual water in your reaction, the highly reactive benzoyl chloride will be hydrolyzed to benzoic acid.
-
Mitigation: As mentioned previously, ensure strictly anhydrous conditions. The use of freshly distilled solvents and properly dried glassware is crucial.
-
-
O-Acylation vs. C-Acylation: The enolate of ethyl propionate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-acylation leads to the desired β-keto ester, O-acylation results in the formation of an enol ester, which is an undesired byproduct.
-
Mitigation: The choice of solvent and reaction conditions can influence the C/O acylation ratio. Generally, C-acylation is favored in less polar, weakly coordinating solvents like tetrahydrofuran (THF).
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Frequently Asked Questions (FAQs)
Q3: What is the best base to use for the synthesis of this compound?
A3: The choice of base is critical for a successful Claisen condensation. The base must be strong enough to deprotonate the α-carbon of the ester, but it should not react with the ester in a way that leads to unwanted side products.
-
Sodium Ethoxide (NaOEt): This is a commonly used base for Claisen condensations involving ethyl esters. Since it is the same alkoxide as the ester's alkoxy group, any transesterification that occurs will not change the product.
-
Sodium Hydride (NaH): This is a strong, non-nucleophilic base that is also frequently used. It has the advantage of not participating in transesterification reactions. However, it is highly reactive and requires careful handling.
-
Lithium Diisopropylamide (LDA): For mixed Claisen condensations, LDA can be a good choice as it is a very strong, non-nucleophilic base that can completely convert the enolizable ester to its enolate before the addition of the second ester.[2]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction. You should spot the reaction mixture alongside your starting materials (ethyl propionate and benzoyl chloride) on a TLC plate. The reaction is complete when the starting material spots have disappeared and a new, more polar spot corresponding to the β-keto ester product is prominent.
Q5: What is the best method for purifying the final product?
A5: After the reaction is complete and has been worked up, the crude product will likely contain unreacted starting materials and side products. The most common methods for purification are:
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scale reactions or for separating products with close boiling points, column chromatography on silica gel is the preferred method. A solvent system of ethyl acetate and hexanes is typically effective.
Data Presentation
Table 1: Expected Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Impact on Yield of this compound | Expected Impact on Side Product Formation |
| Base | Sodium Ethoxide (1 eq.) | Good | Moderate self-condensation of ethyl propionate. |
| Sodium Hydride (1 eq.) | Good to Excellent | Minimal transesterification; self-condensation still possible. | |
| LDA (1 eq.) | Excellent (in mixed Claisen) | Minimal self-condensation if addition order is correct. | |
| Temperature | Low (0 °C to RT) | Slower reaction rate, may require longer time | Generally lower rates of side reactions. |
| Moderate (RT to 50 °C) | Faster reaction rate, potentially higher yield in shorter time | Increased rate of side reactions, especially self-condensation. | |
| High (> 50 °C) | Risk of product decomposition and increased side reactions | Significant increase in side products, potential for tar formation. | |
| Solvent | Anhydrous THF | Good | Favors C-acylation over O-acylation. |
| Anhydrous Ethanol | Moderate | Can be used with sodium ethoxide, but may promote side reactions. | |
| Presence of Water | Very Poor | Hydrolysis of starting materials and quenching of the base. |
Note: This table is based on general principles of the Claisen condensation and may not reflect the precise outcomes for this specific reaction. Experimental optimization is recommended.
Experimental Protocols
Protocol 1: Synthesis via Mixed Claisen Condensation
This protocol describes the synthesis of this compound via the mixed Claisen condensation of ethyl propionate and ethyl benzoate.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl benzoate
-
Ethyl propionate
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Add ethyl benzoate (1.0 equivalent) to the stirred suspension.
-
Slowly add ethyl propionate (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis is typically achieved via a crossed Claisen condensation reaction. In this reaction, an enolate is formed from ethyl propionate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate.[1][2] Ethyl benzoate is an ideal electrophile for this reaction as it lacks α-hydrogens and therefore cannot form an enolate itself, which prevents self-condensation.[3][4] An alternative approach involves the alkylation of the enolate of ethyl benzoylacetate with a methyl halide, such as methyl iodide.[5]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Several parameters are crucial for maximizing yield and purity:
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Anhydrous Conditions: The base used for enolate formation (e.g., sodium ethoxide, sodium hydride) is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Choice of Base: The alkoxide base should match the alcohol portion of the ester to prevent transesterification, which can lead to a mixture of products.[1] For instance, when using ethyl esters, sodium ethoxide is the preferred base.
-
Stoichiometry of Base: At least one full equivalent of base is required. The final β-keto ester product is more acidic than the starting alcohol, and it will be deprotonated by the base. This final deprotonation step is often what drives the reaction to completion.[6]
-
Temperature Control: The reaction temperature should be carefully controlled to manage the rate of reaction and minimize side reactions.
Q3: What are the common side products in this synthesis?
A3: The most common side product is the result of the self-condensation of ethyl propionate, which leads to the formation of ethyl 2-methyl-3-oxopentanoate. To minimize this, ethyl propionate should be added slowly to a mixture of the base and ethyl benzoate.[3] This ensures that the concentration of the ethyl propionate enolate is kept low at any given time, favoring the reaction with the more abundant ethyl benzoate. Other potential side reactions include the hydrolysis of the ester if water is present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or glassware: The base is deactivated by moisture. 2. Inactive base: The base may have degraded due to improper storage. 3. Insufficient base: Less than one equivalent of base was used. 4. Low reaction temperature: The activation energy for the reaction was not overcome. | 1. Ensure anhydrous conditions: Flame-dry glassware and use anhydrous solvents. 2. Use fresh or properly stored base: Store bases in a desiccator. 3. Use at least one full equivalent of base. 4. Optimize reaction temperature: Gradually increase the temperature while monitoring the reaction. |
| Formation of Multiple Products | 1. Self-condensation of ethyl propionate: The enolate of ethyl propionate reacts with another molecule of ethyl propionate. 2. Transesterification: The alkoxide base does not match the ester's alcohol component. 3. Reaction with residual starting materials: Incomplete reaction. | 1. Slowly add ethyl propionate to a mixture of the base and ethyl benzoate. Consider using an excess of ethyl benzoate.[3] 2. Use a matching alkoxide base (e.g., sodium ethoxide for ethyl esters). 3. Increase reaction time or temperature to drive the reaction to completion. Monitor by TLC. |
| Dark Reaction Mixture/Tar Formation | 1. Excessively high reaction temperature: Leads to decomposition of starting materials or products. 2. High concentration of a strong base: Can promote polymerization or other side reactions. | 1. Maintain the recommended reaction temperature. 2. Consider a milder base or optimize the base concentration. Slow addition of the base can also help.[7] |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup: Makes separation of organic and aqueous layers difficult. 2. Similar polarity of product and byproducts: Makes chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to help break the emulsion during the aqueous workup. 2. Optimize the solvent system for column chromatography. Consider vacuum distillation for purification. |
Experimental Protocols
Synthesis via Alkylation of Ethyl Benzoylacetate
This protocol is adapted from a literature procedure for the synthesis of this compound.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium Hydride (60% in mineral oil) | 40.00 | 0.788 g | 19.5 mmol |
| Ethyl Benzoylacetate | 192.21 | 3.75 g | 19.5 mmol |
| Methyl Iodide | 141.94 | 1.2 mL | 19.5 mmol |
| Dry Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated Aqueous Ammonium Chloride | - | 30 mL | - |
| Ethyl Acetate | - | 3 x 20 mL | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - |
Procedure:
-
To a suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL), add ethyl benzoylacetate (3.75 g, 19.5 mmol) dropwise.
-
Once the evolution of hydrogen gas ceases, slowly add methyl iodide (1.2 mL, 19.5 mmol).
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Stir the reaction mixture at room temperature for 20 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (30 mL).
-
Separate the organic and aqueous phases.
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Extract the aqueous phase with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in the synthesis.
Experimental Workflow for Synthesis and Purification
Caption: The experimental workflow from reaction to purification.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
Welcome to the technical support center for the synthesis and purification of ethyl 2-methyl-3-oxo-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical impurities?
A1: The most prevalent laboratory synthesis is the Claisen condensation between ethyl propanoate and ethyl benzoate, using a strong base like sodium ethoxide.[1][2][3]
Common Impurities:
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Unreacted Starting Materials: Ethyl propanoate and ethyl benzoate.
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Self-Condensation Product of Ethyl Propanoate: Ethyl 2-methyl-3-oxopentanoate. This can occur if the enolate of ethyl propanoate reacts with another molecule of itself.[4]
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Products of Base-Induced Side Reactions: If the aldehyde functionality is present as an impurity, a Cannizzaro reaction can occur in the presence of a strong base, leading to a corresponding alcohol and carboxylic acid.[4]
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Hydrolysis Product: 2-Methyl-3-oxo-3-phenylpropanoic acid, resulting from the hydrolysis of the ester during aqueous workup.
Q2: My crude product is a yellow oil. Is this normal?
A2: Yes, crude this compound is often isolated as a yellow oil.[5] The color can be attributed to minor impurities and reaction byproducts. Further purification is necessary to obtain a colorless or pale-yellow liquid.[6]
Q3: I am observing keto-enol tautomerism in my NMR spectrum. How does this affect purification?
A3: The presence of both keto and enol tautomers is an inherent characteristic of β-keto esters and can complicate purification and analysis. The equilibrium between the two forms can lead to peak broadening in chromatography. It is important to be aware of this phenomenon when interpreting analytical data.
Q4: Can this compound decompose during purification?
A4: Yes, β-keto esters can be sensitive to both acidic and basic conditions, which can lead to hydrolysis or other degradation pathways. Prolonged exposure to silica gel during column chromatography can sometimes cause issues. Additionally, some β-keto esters have been observed to decompose during GC-MS analysis, especially at high injector temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the use of a sufficiently strong and dry base (e.g., sodium ethoxide).- Use a full equivalent of base, as it is consumed during the final deprotonation step which drives the reaction to completion.[3]- Extend the reaction time or gently heat the reaction mixture if starting materials are still present (monitor by TLC). |
| Side Reactions | - To minimize self-condensation of ethyl propanoate, consider adding it slowly to the mixture of ethyl benzoate and the base.[4]- Ensure the absence of water to prevent hydrolysis of the ester and the base. |
| Inefficient Workup | - During aqueous workup, use a saturated ammonium chloride solution to quench the reaction, which is milder than strong acids and can help prevent hydrolysis. |
Issue 2: Difficulty in Removing Unreacted Ethyl Benzoate
| Problem | Solution |
| Similar Polarity to Product | Ethyl benzoate can be challenging to separate from the desired product due to their similar polarities. |
| Column Chromatography | - Use a shallow gradient of a non-polar/polar solvent system, such as hexane/ethyl acetate, during flash column chromatography. Start with a low percentage of ethyl acetate and increase it very slowly.- Monitor fractions carefully by TLC to identify and isolate the pure product fractions. |
| Vacuum Distillation | - If column chromatography is not effective, consider fractional vacuum distillation. The boiling points of the product and ethyl benzoate are different enough to allow for separation under reduced pressure. |
Issue 3: Product Hydrolysis During Aqueous Workup
| Problem | Solution |
| Ester Hydrolysis | The ester group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. |
| Neutralizing Quench | - Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction. This provides a mildly acidic condition that is generally less harsh than strong mineral acids. |
| Minimize Contact Time | - Perform the aqueous workup as quickly as possible and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis. |
| Efficient Extraction | - Use an appropriate organic solvent for extraction (e.g., ethyl acetate or diethyl ether) and perform multiple extractions to ensure complete removal of the product from the aqueous phase. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane (or heptane)
- Ethyl acetate
- Glass column, fraction collector, and other standard chromatography equipment
2. Procedure:
- Mobile Phase Selection: Determine a suitable mobile phase composition by TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
- Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.
- Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
- Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is starting from 95:5 hexane:ethyl acetate and slowly increasing to 80:20.
- Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
- Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization may be an effective method for final purification if a suitable solvent system is found.
1. Materials:
- Partially purified this compound
- Various solvents for testing (e.g., ethanol, isopropanol, hexane, ethyl acetate, water)
2. Procedure:
- Solvent Screening: In a small test tube, dissolve a small amount of the product in a minimal amount of a hot solvent. Allow it to cool slowly to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective (e.g., ethanol/water).
- Dissolution: Dissolve the bulk of the material in the minimum amount of the hot recrystallization solvent.
- Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Purity of this compound after Different Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (by HPLC, Area %) | Final Purity (by HPLC, Area %) | Key Impurities Removed |
| Flash Column Chromatography | ~85% | >98% | Unreacted ethyl benzoate, self-condensation products |
| Recrystallization | ~95% (after column) | >99.5% | Minor polar impurities |
| Fractional Vacuum Distillation | ~85% | ~97% | High and low boiling point impurities |
Note: The actual purity achieved will depend on the specific reaction conditions and the careful execution of the purification protocol.
Visualizations
Caption: Experimental workflow for synthesis and purification.
References
Technical Support Center: Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and comparative data on alternative catalysts for the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using alternative catalytic methods.
Issue 1: Low or No Product Yield
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Question: I am attempting the synthesis of this compound via methylation of ethyl benzoylacetate but am observing very low to no yield. What are the potential causes and solutions?
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Answer: Low or no yield in the methylation of ethyl benzoylacetate can arise from several factors related to reagents, reaction conditions, and catalyst activity.
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Inactive Base or Catalyst: The base used to deprotonate the ethyl benzoylacetate (e.g., sodium hydride, potassium carbonate) may be old or deactivated by moisture. Similarly, if using a phase-transfer or organocatalyst, its activity may be compromised.
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Solution: Use freshly opened or properly stored anhydrous base and catalyst. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
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Poor Quality of Starting Materials: Impurities in ethyl benzoylacetate or the methylating agent (e.g., methyl iodide, dimethyl sulfate) can interfere with the reaction.
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Solution: Use purified starting materials. Ethyl benzoylacetate can be distilled under reduced pressure.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the chosen base and catalyst system to be effective, or too high, leading to decomposition.
-
Solution: For base-mediated reactions, ensure the temperature is sufficient to achieve deprotonation without causing side reactions. For catalytic systems, follow the recommended temperature profile. If the reaction is sluggish, a modest increase in temperature with careful monitoring by TLC or LC-MS is advisable.
-
-
Inefficient Stirring: In heterogeneous reactions, such as those using a solid base like potassium carbonate, inefficient stirring can lead to poor contact between reactants.
-
Solution: Use vigorous mechanical stirring to ensure proper mixing of the reaction components.
-
-
Issue 2: Formation of O-Alkylated Byproduct
-
Question: My reaction is producing a significant amount of the O-methylated byproduct alongside the desired C-methylated product. How can I improve the C-alkylation selectivity?
-
Answer: The formation of O-alkylated byproducts is a common challenge in the alkylation of β-keto esters. The ratio of C- to O-alkylation is influenced by the nature of the enolate, the solvent, the alkylating agent, and the counter-ion.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation by solvating the cation and leaving a "naked" enolate, which has a higher charge density on the oxygen atom.
-
Solution: Employing less polar, non-polar, or protic solvents can favor C-alkylation. For instance, using toluene or THF can promote the formation of tight ion pairs, sterically hindering O-alkylation.
-
-
Counter-ion Effect: The nature of the cation associated with the enolate plays a crucial role. Larger, softer cations that coordinate less tightly with the oxygen atom can lead to more O-alkylation.
-
Solution: Using smaller, harder cations like Li⁺ can favor C-alkylation by promoting tighter ion pairing at the oxygen.
-
-
Leaving Group of the Alkylating Agent: "Harder" leaving groups on the methylating agent (e.g., sulfates) tend to favor O-alkylation, while "softer" leaving groups (e.g., iodides) favor C-alkylation.
-
Solution: Use methyl iodide as the methylating agent to enhance C-alkylation selectivity.
-
-
Issue 3: Low Enantioselectivity in Asymmetric Synthesis
-
Question: I am attempting an asymmetric synthesis of this compound using a chiral catalyst, but the enantiomeric excess (ee) is low. What factors could be contributing to this?
-
Answer: Achieving high enantioselectivity in the synthesis of chiral β-keto esters requires careful control over various reaction parameters.
-
Catalyst Purity and Loading: The enantiopurity and concentration of the chiral catalyst are paramount. Impurities in the catalyst or incorrect loading can significantly reduce the ee.
-
Solution: Ensure the use of a highly pure chiral catalyst at the optimized loading, which is typically determined through screening experiments.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity due to increased molecular motion and the possibility of uncatalyzed background reactions.
-
Solution: Perform the reaction at the recommended, often sub-ambient, temperature. Careful optimization of the temperature profile may be necessary.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction.
-
Solution: Screen a variety of solvents to find the optimal one for the specific chiral catalyst system being used.
-
-
Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity.
-
Solution: Experiment with different substrate concentrations to determine the optimal range for achieving high ee.
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the main advantages of using alternative catalysts over traditional strong bases like sodium hydride for this synthesis?
-
A1: Alternative catalysts such as organocatalysts, enzymes, and phase-transfer catalysts often offer milder reaction conditions, improved selectivity (chemo-, regio-, and enantio-selectivity), and a better safety profile. Enzymes, for instance, can provide exceptionally high enantioselectivity under environmentally benign conditions. Phase-transfer catalysts can avoid the use of hazardous and moisture-sensitive strong bases.
-
-
Q2: Can ionic liquids be used as catalysts for the synthesis of this compound?
-
A2: Yes, certain ionic liquids, particularly those with basic anions or those that can act as precursors for N-heterocyclic carbenes, can catalyze the alkylation of β-keto esters. They can act as both the solvent and the catalyst, simplifying the reaction setup and workup.
-
Experimental Conditions
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (ethyl benzoylacetate), the product (this compound), and any byproducts.
-
-
Q4: What is a typical workup procedure for this type of reaction?
-
A4: A typical workup involves quenching the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride for base-mediated reactions), followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography.
-
Troubleshooting
-
Q5: My purified product appears to be contaminated with a di-methylated byproduct. How can this be avoided?
-
A5: The formation of a di-methylated byproduct occurs when the mono-methylated product is deprotonated and reacts with another equivalent of the methylating agent. To minimize this, use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the methylating agent. Slow addition of the methylating agent can also help to control the reaction and reduce di-alkylation.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of α-alkylated β-keto esters using various catalytic systems. Note: Data for the specific synthesis of this compound is limited in the literature; therefore, data for analogous reactions are presented to provide a comparative overview.
Table 1: Comparison of Catalysts for the Alkylation of β-Keto Esters
| Catalyst Type | Catalyst | Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Organocatalyst | Chiral Cinchona Alkaloid Derivative | Cyclic β-keto ester | Benzyl bromide | Toluene | 25 | 12 | 95 | 96 |
| Enzyme | Lipase (e.g., CALB) | Ethyl acetoacetate | Various alcohols (transesterification) | Solvent-free | 50 | 24 | >90 | >99 (for resolution) |
| Phase-Transfer | Chiral Quaternary Ammonium Salt | Indanone-derived β-keto ester | Methyl iodide | Toluene/H₂O | 20 | 24 | 85 | 92 |
| Ionic Liquid | Imidazolium-based | Ethyl acetoacetate | Benzyl bromide | [bmim][BF₄] | 80 | 6 | 88 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Methylation of Ethyl Benzoylacetate
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate (1.0 eq.), potassium carbonate (1.5 eq.), and a phase-transfer catalyst (e.g., a chiral quaternary ammonium salt, 0.05-0.1 eq.).
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Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
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Addition of Methylating Agent: Cool the mixture to the desired temperature (e.g., 0-25 °C) and add methyl iodide (1.1 eq.) dropwise.
-
Reaction: Stir the reaction mixture vigorously at the specified temperature for the required time (monitor by TLC).
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Lipase-Catalyzed Transesterification (for Chiral Resolution)
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Reaction Setup: In a vial, combine the racemic β-hydroxy ester (e.g., ethyl 3-hydroxy-3-phenylpropanoate, a potential precursor) with an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., tert-butyl methyl ether).
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction: Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.
-
Workup: Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the enzyme.
-
Purification: Remove the solvent under reduced pressure and separate the remaining starting material and the acylated product by column chromatography.
Mandatory Visualization
Caption: Workflow diagram comparing conventional and alternative catalytic routes.
Caption: Troubleshooting guide for low product yield in the synthesis.
Navigating the Nuances of Temperature in Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate, precise temperature control is a critical parameter influencing reaction success. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this Claisen condensation reaction.
The synthesis of this compound is typically achieved through a mixed Claisen condensation between ethyl propanoate and ethyl benzoate in the presence of a strong base. While the reaction can proceed at room temperature, temperature fluctuations can significantly impact reaction rate, product yield, and purity.
Troubleshooting Guide: Temperature-Related Issues
Optimizing the reaction temperature is crucial for maximizing the yield and purity of this compound. Below is a guide to common issues, their potential temperature-related causes, and recommended solutions.
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow or stalled reaction. | Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Reaction temperature is too high: This can lead to the decomposition of the desired product or the starting materials. | Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) and allow for a longer reaction time. | |
| Presence of Multiple Side Products | Elevated reaction temperatures: Higher temperatures can promote side reactions, such as the self-condensation of ethyl propanoate to form ethyl 2-methyl-3-oxopentanoate. It can also lead to the hydrolysis of the ester starting materials if any moisture is present. | Maintain a controlled and consistent temperature throughout the reaction, preferably at the lower end of the optimal range. Ensure strictly anhydrous (dry) conditions to prevent hydrolysis. |
| Darkening or Polymerization of the Reaction Mixture | Excessive heat: High temperatures can lead to the degradation of reactants and products, resulting in the formation of polymeric materials or tars. | Avoid localized overheating by using a suitable heating mantle and ensuring efficient stirring. If refluxing, ensure the reflux rate is gentle and controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The Claisen condensation to produce this compound is often carried out at temperatures ranging from 0°C to room temperature (approximately 20-25°C). Some protocols suggest that the reaction can be stirred at room temperature for an extended period (e.g., 20 hours) to achieve a good yield. However, the optimal temperature can be influenced by the specific base and solvent used. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
Q2: How does temperature affect the rate of the Claisen condensation?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of the Claisen condensation. However, this also increases the rate of potential side reactions. Therefore, a balance must be struck between achieving a reasonable reaction time and minimizing the formation of impurities.
Q3: What are the primary side products that can form at elevated temperatures?
A3: At higher temperatures, the following side reactions become more prevalent:
-
Self-condensation of ethyl propanoate: This leads to the formation of ethyl 2-methyl-3-oxopentanoate.
-
Hydrolysis: If moisture is present in the reaction mixture, the ester starting materials (ethyl propanoate and ethyl benzoate) and the final product can be hydrolyzed back to their corresponding carboxylic acids and ethanol.
-
Decomposition: At very high temperatures, the reactants and the desired β-keto ester product can decompose, leading to a complex mixture of byproducts and a lower yield.
Q4: Can I run the reaction at sub-zero temperatures?
A4: While running the reaction at sub-zero temperatures (e.g., -10°C to 0°C) can help to minimize side reactions, it will also significantly slow down the rate of the desired condensation. If a low-temperature approach is chosen, a much longer reaction time will likely be necessary to achieve a reasonable conversion to the product.
Experimental Protocol: A General Procedure
The following is a generalized experimental protocol for the synthesis of this compound, with an emphasis on temperature control.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl propanoate
-
Ethyl benzoate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the stirred suspension to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of ethyl propanoate (1.0 equivalent) and ethyl benzoate (1.2 equivalents) in the same anhydrous solvent.
-
Add the ester solution dropwise to the cooled base suspension over a period of 30-60 minutes, maintaining the internal temperature at or below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding it to a beaker of ice-cold 1 M HCl, adjusting the pH to ~7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
To aid in diagnosing and resolving issues during the synthesis, the following workflow diagram outlines a logical approach to troubleshooting, with a focus on the impact of temperature.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
By carefully controlling the reaction temperature and following these troubleshooting guidelines, researchers can significantly improve the yield, purity, and reproducibility of this compound synthesis.
Technical Support Center: Synthesis of Ethyl 2-Methyl-3-oxo-3-phenylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the alkylation of ethyl benzoylacetate with a methylating agent, such as methyl iodide. This reaction is typically carried out in the presence of a strong base to deprotonate the α-carbon of the ethyl benzoylacetate, forming a nucleophilic enolate that then attacks the methylating agent.
Q2: Why is the choice of solvent crucial in this synthesis?
A2: The solvent plays a critical role in stabilizing the enolate intermediate and influencing the reaction's outcome. Polar aprotic solvents can enhance the stability of the enolate.[1][2] However, the solvent polarity can also affect the ratio of C-alkylation (desired product) to O-alkylation (side product). Less polar solvents like THF are often preferred to promote C-alkylation.[3] It is also imperative to use anhydrous (dry) solvents to prevent quenching of the strong base and hydrolysis of the ester.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
-
O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or oxygen atom. O-alkylation results in the formation of an enol ether, which is an undesired byproduct.[3][4]
-
Dialkylation: A second methylation can occur at the α-carbon, leading to the formation of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester functional groups in both the starting material and the product.
-
Transesterification: If an alcohol is used as a solvent with an alkoxide base, and the alcohol does not match the ester's alcohol component, transesterification can occur.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through vacuum distillation or silica gel flash column chromatography.[2][5] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. | - Use a fresh, unopened container of the base. Ensure it has been stored under anhydrous conditions. - Use a full equivalent of a strong base like sodium hydride to drive the reaction to completion. |
| 2. Presence of water in the reaction. | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Low reaction temperature. | - Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Multiple Spots on TLC, Indicating Side Products | 1. O-alkylation is occurring. | - The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and alkylating agent.[4] - Use a less polar aprotic solvent like THF instead of highly polar ones like DMF or DMSO.[3] - Using a base with a smaller counter-ion (e.g., Li⁺ from LDA instead of K⁺ from potassium carbonate) can favor C-alkylation by coordinating more tightly with the oxygen of the enolate.[4] |
| 2. Dialkylation is observed. | - Use a stoichiometric amount of the alkylating agent (methyl iodide) or a slight excess. A large excess can promote dialkylation. - Add the alkylating agent slowly to the reaction mixture. | |
| Product Decomposes During Purification | 1. High temperature during distillation. | - Purify the product via vacuum distillation to lower the boiling point and prevent thermal decomposition. |
| 2. Acidic or basic impurities catalyzing decomposition. | - Neutralize the reaction mixture during workup before concentrating the product. - Consider purification by column chromatography as a milder alternative to distillation. |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Hydride in THF
This protocol is adapted from a literature procedure reporting a 99% yield.[6]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl benzoylacetate
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a suspension of sodium hydride (1.0 eq) in dry THF, add ethyl benzoylacetate (1.0 eq) dropwise.
-
Stir the mixture until gas evolution ceases.
-
Slowly add methyl iodide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Protocol 2: Milder Synthesis using Potassium Carbonate and Phase-Transfer Catalyst
This protocol utilizes a milder base and phase-transfer catalysis, which can be advantageous for sensitive substrates.
Materials:
-
Ethyl benzoylacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
A phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methyl iodide
-
Toluene (or another suitable non-polar solvent)
Procedure:
-
Combine ethyl benzoylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the phase-transfer catalyst in toluene.
-
Stir the mixture vigorously at room temperature.
-
Slowly add methyl iodide (1.2 eq).
-
Monitor the reaction by TLC. The reaction may take several hours.
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation of Ethyl Benzoylacetate
| Parameter | Protocol 1 | Protocol 2 (Adapted) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Catalyst | None | Phase-Transfer Catalyst |
| Temperature | Room Temperature | Room Temperature |
| Reported Yield | 99%[6] | - |
| Notes | Requires strict anhydrous conditions. NaH is highly reactive. | Milder conditions, but may require longer reaction times. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles [pubmed.ncbi.nlm.nih.gov]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
Technical Support Center: By-product Formation in the Methylation of Ethyl Benzoylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with by-product formation during the methylation of ethyl benzoylacetate.
I. Frequently Asked Questions (FAQs)
Q1: What are the main products formed during the methylation of ethyl benzoylacetate?
When ethyl benzoylacetate is methylated, two primary products can be formed: the desired C-alkylated product, ethyl 2-benzoylpropanoate, and the common by-product, the O-alkylated compound, ethyl 3-methoxy-3-phenylacrylate.[1] The reaction proceeds through an enolate intermediate which exhibits ambident nucleophilicity, meaning it can react at two different sites (carbon and oxygen).
Q2: What is the primary cause of by-product formation in this reaction?
The formation of the O-methylated by-product is due to the competing O-alkylation of the enolate intermediate. The enolate of ethyl benzoylacetate has electron density on both the alpha-carbon and the oxygen atom. While C-alkylation is often the thermodynamically favored pathway, O-alkylation can be kinetically favored under certain conditions, leading to the formation of the undesired enol ether by-product.
Q3: How can I identify the presence of the O-methylated by-product?
The presence of the O-methylated by-product, ethyl 3-methoxy-3-phenylacrylate, can be identified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic data for ethyl 3-methoxy-3-phenylacrylate is available in chemical databases for comparison.[1]
Q4: Is it possible to completely eliminate the formation of the O-methylated by-product?
Completely eliminating the O-methylated by-product can be challenging. However, by carefully selecting the reaction conditions, it is possible to significantly minimize its formation and maximize the yield of the desired C-methylated product.
II. Troubleshooting Guide
This guide addresses common issues related to by-product formation and provides systematic solutions to improve the yield of the desired C-methylated product, ethyl 2-benzoylpropanoate.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High percentage of O-methylated by-product | Reaction conditions favoring O-alkylation. This can be influenced by the choice of base, solvent, counter-ion, and temperature. | 1. Choice of Base and Solvent: Use a non-polar, aprotic solvent like toluene or benzene in combination with a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a more "naked" and reactive enolate oxygen, which can increase O-alkylation. 2. Counter-ion Effect: The choice of metal counter-ion can influence the C/O alkylation ratio. Smaller, harder cations like Li⁺ tend to coordinate more tightly with the oxygen of the enolate, favoring C-alkylation. Larger, softer cations like K⁺ may lead to a higher proportion of O-alkylation. 3. Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable C-alkylated product. |
| Low overall yield of methylated products | Incomplete reaction or side reactions. This could be due to insufficient base, inactive reagents, or decomposition of starting material or products. | 1. Ensure Anhydrous Conditions: Ethyl benzoylacetate methylation is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can quench the enolate and reduce the overall yield. 2. Reagent Quality: Use freshly prepared or properly stored base and high-purity ethyl benzoylacetate and methyl iodide. 3. Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Difficulty in separating the C-methylated product from the O-methylated by-product | Similar physical properties of the two isomers can make purification challenging. | 1. Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the C- and O-methylated isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used. 2. Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an alternative purification method. |
III. Experimental Protocols
Protocol for Selective C-Methylation of Ethyl Benzoylacetate
This protocol is designed to favor the formation of the C-methylated product, ethyl 2-benzoylpropanoate.
Materials:
-
Ethyl benzoylacetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous toluene or benzene
-
Anhydrous ethanol (if using NaOEt)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium ethoxide in anhydrous ethanol or a dispersion of sodium hydride in anhydrous toluene.
-
Enolate Formation: Cool the flask in an ice bath. Slowly add a solution of ethyl benzoylacetate in the corresponding anhydrous solvent (ethanol for NaOEt, toluene for NaH) to the base via the dropping funnel with stirring. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete enolate formation.
-
Methylation: Cool the reaction mixture again in an ice bath. Add a solution of methyl iodide in the reaction solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired C-methylated product from the O-methylated by-product and any unreacted starting material.
Expected Outcome:
While specific yields can vary, this procedure is designed to maximize the formation of the C-methylated product. Careful execution should lead to a significant majority of ethyl 2-benzoylpropanoate over the O-methylated by-product.
IV. Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting by-product formation during the methylation of ethyl benzoylacetate.
Caption: Troubleshooting workflow for minimizing O-methylation by-product.
References
Technical Support Center: Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the workup procedure in the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for the synthesis of this compound?
A1: The synthesis is typically achieved through a Claisen condensation reaction, followed by an alkylation step. Specifically, it involves the deprotonation of a β-keto ester, such as ethyl benzoylacetate, with a strong base to form an enolate, which then acts as a nucleophile and attacks an alkyl halide (in this case, methyl iodide).[1]
Q2: Why is a full equivalent of a strong base, like sodium hydride or sodium ethoxide, necessary for this reaction?
A2: A full equivalent of a strong base is crucial to drive the reaction equilibrium forward. The resulting β-keto ester product is more acidic than the starting ester. The base deprotonates the product, forming an enolate salt. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product side, ensuring a high yield.[2][3] Using only a catalytic amount of base would result in a reversible reaction with a poor yield.
Q3: What are the typical physical properties of the crude product I should expect before purification?
A3: The crude product, this compound, is typically a yellow or light orange to green oil. It has low solubility in water but is soluble in organic solvents like ethyl acetate, ethanol, and dimethyl sulfoxide.[4]
Q4: What are the key safety precautions to take during the workup?
A4: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The workup often involves quenching a reactive mixture, which can be exothermic. Perform the quench slowly and, if necessary, in an ice bath. Extractions involve flammable organic solvents; work in a well-ventilated fume hood away from ignition sources. The product itself may be irritating to the skin and eyes.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product After Workup | 1. Incomplete Reaction: The reaction may not have gone to completion before the workup was initiated. 2. Premature Acidification: Acidifying the reaction mixture before the final deprotonation of the β-keto ester is complete can reverse the reaction. 3. Product Lost During Extraction: The product may have poor partitioning between the organic and aqueous layers, or an insufficient volume/number of extractions were performed. 4. Hydrolysis of Ester: Presence of water during the reaction or using a hydroxide base can lead to ester hydrolysis. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of starting material before quenching. 2. Ensure a full equivalent of a strong, non-nucleophilic base is used to drive the reaction to completion. Quench the reaction with a neutral or slightly acidic solution (e.g., saturated aq. NH₄Cl) before any strong acid wash. 3. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate. If the product is somewhat water-soluble, brine washes can help "salt out" the product into the organic layer. 4. Use anhydrous solvents and glassware. Avoid hydroxide bases; use an alkoxide that matches the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[5] |
| Multiple Spots on TLC of Crude Product | 1. Unreacted Starting Material: Ethyl benzoylacetate may still be present. 2. Dialkylated Product: The mono-alkylated product can be deprotonated again and react with another equivalent of methyl iodide. 3. Self-Condensation Products: Side reactions from the starting materials. | 1. Ensure sufficient reaction time and temperature. 2. Add the alkylating agent (methyl iodide) slowly to the enolate solution to maintain a low concentration and favor mono-alkylation. Use a strict 1:1 molar ratio of the enolate to the alkylating agent.[6] 3. These impurities can typically be removed by column chromatography. |
| Formation of an Emulsion During Extraction | 1. Presence of Basic Sludges: If a strong base like NaH was used, fine particulates can stabilize emulsions. 2. High pH of Aqueous Layer: A highly basic aqueous layer can lead to saponification and act as a surfactant. | 1. Allow the mixture to stand for a longer period. The addition of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can prevent emulsion formation. 2. Neutralize the aqueous layer carefully with a dilute acid (e.g., 1M HCl) before extraction. |
| Crude Product is a Dark Oil or Tar | 1. Decomposition: The product or starting materials may have decomposed due to overly harsh reaction conditions (e.g., high temperature). 2. Polymerization: Aldehyde impurities or side reactions can lead to polymerization. | 1. Maintain careful temperature control during the reaction. 2. Purification via column chromatography may be necessary to separate the desired product from the polymeric material. If the product is thermally stable, vacuum distillation is an effective purification method. |
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Reported Yield | Up to 99% | [1] |
| Appearance | Colorless to pale yellow/light orange liquid | [4] |
| Boiling Point | 279 °C (at atmospheric pressure) | [4] |
| Refractive Index | 1.5070 to 1.5110 | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, ethyl acetate | [4] |
Experimental Workup Protocol
This protocol is a general guideline for the workup of a ~20 mmol scale reaction. Adjust volumes accordingly based on your reaction scale.
1. Reaction Quenching:
-
Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath.
-
Slowly and carefully add 30 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Be cautious as gas evolution (hydrogen) may occur if excess sodium hydride was used.
2. Phase Separation and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If two distinct layers do not form, add more organic solvent (e.g., ethyl acetate) and/or brine.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with 20 mL of ethyl acetate each time.[1]
-
Combine all organic layers.
3. Washing the Organic Layer:
-
Wash the combined organic layers with 30 mL of water to remove bulk water-soluble impurities.
-
To neutralize any remaining base and remove certain impurities, wash with 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Finally, wash the organic layer with 30 mL of brine to remove residual water and aid in drying.
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.[1]
5. Purification:
-
Vacuum Distillation: For larger scales and thermally stable compounds, short-path distillation under high vacuum is effective. A reported condition for a similar compound is distillation at 200 °C and 8 mbar.[1]
-
Flash Column Chromatography: The crude oil can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 0% to 25% ethyl acetate).[1] Collect fractions and analyze by TLC to isolate the pure product.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: A decision tree for troubleshooting common issues during the workup procedure.
References
"stability of ethyl 2-methyl-3-oxo-3-phenylpropanoate under different conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl 2-methyl-3-oxo-3-phenylpropanoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a β-keto ester with the chemical formula C₁₂H₁₄O₃.[1][2] It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] This compound is primarily used as an intermediate in the synthesis of pesticides, fungicides, fragrances, and dyes.[1]
Q2: What are the primary stability concerns for this compound?
As a β-keto ester, the primary stability concerns are its susceptibility to hydrolysis and decarboxylation.[3] These degradation pathways can be initiated by exposure to acidic or basic conditions, elevated temperatures, and potentially light.[3]
Q3: What are the main degradation products of this compound?
The principal degradation of this compound involves two main steps:
-
Hydrolysis: The ethyl ester group is cleaved in the presence of water (especially under acidic or basic catalysis) to form 2-methyl-3-oxo-3-phenylpropanoic acid and ethanol.
-
Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide (CO₂), particularly upon heating, to yield 1-phenylpropan-1-one.
Q4: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound in a cool, dry place, away from direct light and incompatible substances such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation of the starting material | Verify the purity of your this compound using a suitable analytical method like HPLC or GC-MS before use. If impurities are detected, consider purification or obtaining a new batch. |
| On-bench degradation during the experiment | Minimize the time the compound is exposed to ambient conditions. Prepare solutions fresh and use them promptly. If the reaction is performed in an aqueous or protic solvent, be aware of potential hydrolysis, especially if the pH is not neutral. Consider using a cooled autosampler for analytical instruments. |
| Incompatible reaction or solvent conditions | Avoid strongly acidic or basic conditions unless they are a required part of the reaction. Be aware that some solvents can promote degradation. For example, wet solvents can lead to hydrolysis. |
Issue 2: Formation of unknown byproducts in a reaction.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis and/or decarboxylation | Analyze the byproducts using techniques like LC-MS or GC-MS to identify potential degradation products such as 2-methyl-3-oxo-3-phenylpropanoic acid or 1-phenylpropan-1-one. |
| Oxidative degradation | If the reaction is exposed to air or oxidizing agents, consider the possibility of oxidation. Running the reaction under an inert atmosphere can help mitigate this. |
| Photodegradation | If the experiment is conducted under bright light, protect the reaction vessel from light by wrapping it in aluminum foil. |
Stability Data Summary
Table 1: Stability under Hydrolytic Conditions (Forced Degradation)
| Condition | Temperature | Expected Outcome | Primary Degradation Products |
| 0.1 M HCl | Room Temperature | Slow hydrolysis | 2-methyl-3-oxo-3-phenylpropanoic acid, Ethanol |
| 0.1 M HCl | 60 °C | Significant hydrolysis and potential decarboxylation | 2-methyl-3-oxo-3-phenylpropanoic acid, 1-phenylpropan-1-one, Ethanol |
| 0.1 M NaOH | Room Temperature | Rapid hydrolysis | Sodium 2-methyl-3-oxo-3-phenylpropanoate, Ethanol |
| 0.1 M NaOH | 60 °C | Very rapid hydrolysis and likely decarboxylation | Sodium 2-methyl-3-oxo-3-phenylpropanoate, 1-phenylpropan-1-one, Ethanol |
| Purified Water | 60 °C | Slow hydrolysis | 2-methyl-3-oxo-3-phenylpropanoic acid, Ethanol |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions (Forced Degradation)
| Condition | Details | Expected Outcome | Potential Degradation Products |
| Oxidative | 3% H₂O₂ in methanol, Room Temperature | Potential for oxidation, though β-keto esters are generally more susceptible to hydrolysis. | Oxidized derivatives (e.g., benzoic acid, smaller fragments) |
| Thermal | 80 °C (solid or in a high-boiling inert solvent) | Potential for decarboxylation of any acidic impurities, and slow decomposition over extended periods. | 1-phenylpropan-1-one and other decomposition products. |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Aromatic β-ketoesters can undergo photoredox catalysis.[8] Some degradation is possible. | Radical-derived products, isomers. |
Experimental Protocols
Stability Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. For example:
-
Start with 40% acetonitrile, hold for 2 minutes.
-
Ramp to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to 40% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Monitor at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[9]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with a suitable base, and analyze by the stability-indicating HPLC method.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep the solution at room temperature and take aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate. Neutralize the aliquots with a suitable acid before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in methanol. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). Analyze the sample by HPLC.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80 °C for a specified period (e.g., 1 week). Also, prepare a solution in a high-boiling inert solvent and heat it. At various time points, dissolve a sample of the solid or dilute the solution and analyze by HPLC.
-
Photostability: Expose the solid compound and a solution (e.g., in acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC.
Visualizations
Caption: Primary degradation pathway of the compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate: Keto-Enol Tautomerism
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural properties of chemical compounds is paramount. Ethyl 2-methyl-3-oxo-3-phenylpropanoate, a β-keto ester, is a valuable building block in organic synthesis. A key characteristic of this and other 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of this equilibrium, providing quantitative data on the relative abundance of each tautomer and insights into their distinct structural features.
This guide provides an objective comparison of the NMR spectral data for the keto and enol forms of this compound, supported by established principles of NMR spectroscopy and detailed experimental protocols.
Keto-Enol Tautomerism
The equilibrium between the keto and enol tautomers is influenced by various factors, including the solvent, temperature, and concentration. NMR spectroscopy allows for the direct observation of both forms in solution, as the rate of interconversion is often slow on the NMR timescale.
Caption: Keto-enol tautomerism of this compound.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the keto and enol forms of this compound. These values are based on the analysis of similar β-keto esters and general principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (ester) | ~1.2 | Triplet | 3H | ~7.1 |
| CH₃ (α-methyl) | ~1.5 | Doublet | 3H | ~7.0 |
| OCH₂ (ester) | ~4.2 | Quartet | 2H | ~7.1 |
| CH (α-proton) | ~4.6 | Quartet | 1H | ~7.0 |
| Phenyl-H | ~7.4-8.0 | Multiplet | 5H | |
| Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (ester) | ~1.1 | Triplet | 3H | ~7.1 |
| CH₃ (vinylic) | ~2.1 | Singlet | 3H | |
| OCH₂ (ester) | ~4.1 | Quartet | 2H | ~7.1 |
| Phenyl-H | ~7.2-7.5 | Multiplet | 5H | |
| Enol-OH | ~12-14 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment (Keto Form) | Chemical Shift (δ, ppm) |
| CH₃ (ester) | ~14 |
| CH₃ (α-methyl) | ~15 |
| CH (α-carbon) | ~55 |
| OCH₂ (ester) | ~62 |
| Phenyl-C | ~128-134 |
| C=O (ester) | ~170 |
| C=O (ketone) | ~195 |
| Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| CH₃ (ester) | ~14 |
| CH₃ (vinylic) | ~18 |
| OCH₂ (ester) | ~61 |
| =C-CH₃ | ~100 |
| Phenyl-C | ~127-135 |
| =C-OH | ~175 |
| C=O (ester) | ~172 |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable NMR data.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can significantly influence the keto-enol equilibrium.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 25°C.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of at least 5 seconds is recommended for accurate integration of the signals.
-
-
¹³C NMR:
-
A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals corresponding to unique protons of the keto and enol forms (e.g., the α-proton of the keto form and the vinylic methyl protons of the enol form) to determine the keto-enol ratio. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.
Caption: Experimental workflow for NMR analysis.
Comparison with Alternatives
While other analytical techniques such as Infrared (IR) spectroscopy and mass spectrometry can provide structural information, NMR spectroscopy is unparalleled in its ability to simultaneously identify and quantify the keto and enol tautomers in a sample. IR spectroscopy can indicate the presence of both the ketone and enol functional groups, but quantification is challenging. Mass spectrometry provides the molecular weight but does not readily distinguish between the tautomers.
References
Mass Spectrometry of Ethyl 2-methyl-3-oxo-3-phenylpropanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of ethyl 2-methyl-3-oxo-3-phenylpropanoate against two common alternatives: ethyl benzoylacetate and ethyl acetoacetate. Due to the limited availability of direct experimental mass spectrometry data for this compound, this guide leverages data from its close structural analogs to predict its fragmentation pattern and facilitate its identification and characterization in complex matrices.
Comparison of Key Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound and its selected alternatives. The data for the target compound is predicted based on established fragmentation patterns of β-keto esters and the observed data for the analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Notes on Fragmentation |
| This compound | C₁₂H₁₄O₃ | 206.24 | Predicted: 206 [M]⁺•, 161, 133, 105, 77 | The primary fragmentation is expected to be the loss of the ethoxy group (-OC₂H₅, m/z 45) to form a stable acylium ion. The base peak is predicted to be the benzoyl cation (m/z 105) resulting from α-cleavage. |
| Ethyl benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 192 [M]⁺•, 147, 120, 105, 77 | The mass spectrum is dominated by the benzoyl cation (m/z 105) formed by cleavage alpha to the phenyl ketone. Loss of the ethoxy group (m/z 45) is also a significant fragmentation pathway.[1][2] |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 130 [M]⁺•, 115, 88, 69, 43 | The base peak is typically the acetyl cation (CH₃CO⁺, m/z 43). Other significant fragments arise from the loss of an ethoxy radical (m/z 85) and McLafferty rearrangement.[3][4][5][6] |
Experimental Protocols
A general protocol for the analysis of these β-keto esters using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) depending on the specific analytical requirements.
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
For GC-MS analysis of thermally labile compounds like β-keto esters, derivatization with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to improve thermal stability and chromatographic behavior.[7]
GC-MS Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (care should be taken as β-keto esters can undergo thermal degradation or transesterification in the injector).[8]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Comparative Fragmentation Analysis
The mass spectrometric behavior of β-keto esters is largely dictated by the substituents on the α- and γ-carbons. The presence of a phenyl group in both this compound and ethyl benzoylacetate leads to the formation of a highly stable benzoyl cation (m/z 105), which is expected to be a dominant peak in their respective spectra. In contrast, for ethyl acetoacetate, the absence of an aromatic ring results in a base peak corresponding to the acetyl cation (m/z 43).
The methyl group at the α-position of this compound is expected to influence the relative abundance of certain fragments compared to ethyl benzoylacetate. For instance, the loss of the entire benzoyl group to form a fragment at m/z 101 is a plausible pathway for the methylated compound.
Studies on the mass spectrometry of β-keto esters have shown that α-cleavage and McLafferty rearrangements are common fragmentation pathways.[9][10] The enol and keto tautomers of these compounds can also be separated by gas chromatography and may exhibit different fragmentation patterns.[8]
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound and its alternatives by GC-MS.
Caption: General workflow for GC-MS analysis of β-keto esters.
References
- 1. Ethyl benzoylacetate [webbook.nist.gov]
- 2. Human Metabolome Database: Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268) [hmdb.ca]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl acetoacetate 乙酰乙酸乙酯 teaches you Organic spectroscopy... brush up????? [orgspectroscopyint.blogspot.com]
- 4. Ethyl acetoacetate(141-97-9) MS spectrum [chemicalbook.com]
- 5. Ethyl acetoacetate [webbook.nist.gov]
- 6. Ethyl acetoacetate [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Ethyl 2-methyl-3-oxo-3-phenylpropanoate and its Alternatives
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials is paramount. This guide provides a detailed characterization of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a versatile β-keto ester, and compares it with two common alternatives: ethyl benzoylacetate and mthis compound. This objective comparison, supported by physicochemical data and synthetic protocols, aims to inform the selection process for specific research and development applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application. The following table summarizes the key physicochemical data for this compound and its alternatives.
| Property | This compound | Ethyl Benzoylacetate | Mthis compound |
| CAS Number | 10488-87-6[1] | 94-02-0 | 29540-54-3 |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₁H₁₂O₃ | C₁₁H₁₂O₃ |
| Molecular Weight | 206.24 g/mol [1] | 192.21 g/mol | 192.21 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid | - |
| Boiling Point | 279 °C[1] | 265-270 °C | - |
| Density | 1.080 g/cm³[1] | 1.117 g/mL | - |
| Refractive Index | 1.5070 - 1.5110[1] | 1.531 | - |
| Solubility | Insoluble in water; soluble in ethanol and dimethyl sulfoxide.[1] | Insoluble in water; soluble in organic solvents. | - |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the phenyl group, a quartet and a triplet for the ethyl ester group, a quartet or methine signal for the proton at the C2 position, and a doublet for the methyl group at C2.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbons of the ketone and the ester, aromatic carbons, the carbons of the ethyl group, the methine carbon at C2, and the methyl carbon at C2.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, are also expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of a β-keto ester structure.
Experimental Protocols
The synthesis of these β-keto esters is crucial for their application. Below is a typical experimental protocol for the synthesis of this compound.
Synthesis of this compound
This procedure involves the alkylation of a β-keto ester, a common method for introducing substituents at the α-position.
Workflow for the Synthesis of this compound:
Caption: A typical workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation: To a suspension of a suitable base, such as sodium hydride, in an anhydrous solvent (e.g., tetrahydrofuran), an equivalent of ethyl benzoylacetate is added dropwise under an inert atmosphere.
-
Reaction: After the initial reaction ceases, an alkylating agent, such as methyl iodide, is added slowly to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the careful addition of an aqueous solution, such as saturated ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield the pure this compound.
Performance Comparison in Synthesis
This compound and its alternatives are valuable intermediates in various organic reactions, most notably the Claisen condensation and related C-C bond-forming reactions. The choice of the specific ester can influence reaction outcomes, such as yield and selectivity.
Logical Relationship in Claisen Condensation:
Caption: The key steps involved in a Claisen condensation reaction using a β-keto ester.
-
This compound: The presence of the methyl group at the α-position can influence the acidity of the α-proton and the steric hindrance around the nucleophilic carbon. This can affect the rate and equilibrium of enolate formation and subsequent reactions. In some cases, this substitution can lead to higher selectivity in subsequent alkylation or acylation reactions.
-
Ethyl Benzoylacetate: As the parent compound, it is a widely used and well-characterized β-keto ester. Its reactivity is the baseline against which substituted analogs are often compared. It is generally a reliable substrate for Claisen condensations and other related transformations.
-
Mthis compound: The primary difference here is the methyl ester versus the ethyl ester. In many reactions, the difference in reactivity between a methyl and an ethyl ester is minimal. However, in some instances, the smaller size of the methoxy leaving group in the methyl ester could slightly alter reaction kinetics. The choice between a methyl and ethyl ester is often dictated by the desired final product or the specific reaction conditions.
Factors Influencing Performance in Synthesis:
The "better" performance of one ester over another is highly dependent on the specific reaction and desired outcome. Key factors include:
-
Reaction Type: The steric and electronic effects of the α-substituent will play a significant role in reactions sensitive to these factors.
-
Desired Product: If further modification at the α-position is required, starting with an unsubstituted β-keto ester like ethyl benzoylacetate is necessary. If the α-methyl group is a desired feature in the final product, then this compound is the more direct starting material.
-
Reaction Conditions: The choice of base, solvent, and temperature can all influence the relative performance of these esters.
References
A Comparative Guide to the Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a valuable β-keto ester intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its preparation can be achieved through several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthesis Methods
The synthesis of this compound is predominantly accomplished via two main strategies: the alkylation of a pre-existing β-keto ester and the Claisen condensation of two different esters. A third, less common method involves the esterification of the corresponding carboxylic acid.
| Method | Starting Materials | Reagents | Reaction Time | Yield | Advantages | Disadvantages |
| Alkylation of Ethyl Benzoylacetate | Ethyl benzoylacetate, Methyl iodide | Sodium hydride, Tetrahydrofuran (THF) | 20 hours | 99%[1] | High yield, Well-defined protocol | Use of hazardous reagents (NaH, MeI) |
| Crossed Claisen Condensation | Ethyl propanoate, Ethyl benzoate | Strong base (e.g., Sodium ethoxide) | Not specified | Not specified | Utilizes readily available starting materials | Potential for side products, requires careful control of reaction conditions |
| Esterification | 2-Methyl-3-oxo-3-phenylpropionic acid, Ethanol | Acid catalyst | Not specified | Not specified | Direct esterification | Starting acid is not commercially readily available |
Experimental Protocols
Method 1: Alkylation of Ethyl Benzoylacetate
This method involves the deprotonation of ethyl benzoylacetate to form an enolate, which then undergoes nucleophilic substitution with methyl iodide.
Experimental Procedure: [1]
-
A suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) is prepared in dry tetrahydrofuran (THF) (20 mL).
-
Ethyl benzoylacetate (3.75 g, 19.5 mmol) is added dropwise to the suspension.
-
The reaction is allowed to proceed until gas evolution ceases.
-
Methyl iodide (1.2 mL, 19.5 mmol) is then slowly added to the reaction mixture.
-
The mixture is stirred for 20 hours at room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (30 mL).
-
The phases are separated, and the aqueous phase is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product as a yellow oil.
Yield: 4.01 g (99%)[1]
Method 2: Crossed Claisen Condensation
The crossed Claisen condensation is a classic carbon-carbon bond-forming reaction. In this case, the enolate of ethyl propanoate attacks the carbonyl carbon of ethyl benzoate.[2] To favor the desired crossed product, the ester that can form an enolate (ethyl propanoate) should be added slowly to a mixture of the non-enolizable ester (ethyl benzoate) and the base.[3]
Theoretical Experimental Protocol:
-
A strong, non-nucleophilic base such as sodium ethoxide is suspended in a dry, aprotic solvent like diethyl ether or THF in a flame-dried reaction vessel under an inert atmosphere.
-
A solution of ethyl benzoate is added to the base suspension.
-
Ethyl propanoate is then added dropwise to the stirred mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is stirred for a specified period to allow the condensation to complete.
-
The reaction is then quenched by pouring it into an ice-cold acidic solution to neutralize the base.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography.
Note: A specific experimental protocol with quantitative yield for this particular reaction was not found in the searched literature. The provided protocol is based on the general principles of crossed Claisen condensations.
Synthesis Methods Workflow
Caption: Comparative workflow of the main synthesis methods for this compound.
Conclusion
Based on the available experimental data, the alkylation of ethyl benzoylacetate is the most efficient and well-documented method for the synthesis of this compound, providing a near-quantitative yield. While the crossed Claisen condensation represents a theoretically sound and viable alternative utilizing common starting materials, the lack of a specific, high-yielding protocol in the reviewed literature suggests that optimization would be required. The esterification route is the least practical due to the limited availability of the starting carboxylic acid. For researchers requiring a reliable and high-yield synthesis, the alkylation method is the recommended approach.
References
A Comparative Guide: Ethyl 2-methyl-3-oxo-3-phenylpropanoate vs. Methyl 2-methyl-3-oxo-3-phenylpropanoate
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact reaction outcomes, yields, and scalability. This guide provides a detailed, objective comparison of two closely related β-keto esters: ethyl 2-methyl-3-oxo-3-phenylpropanoate and mthis compound. We will delve into their physicochemical properties, spectroscopic data, synthesis, and relative reactivity, supported by experimental data where available.
Physicochemical Properties
The primary difference between these two molecules lies in the ester group: an ethyl group in one and a methyl group in the other. This seemingly minor variation influences several physical properties, as summarized in the table below.
| Property | This compound | Mthis compound |
| CAS Number | 10488-87-6[1][2][3] | 29540-54-3[4][5] |
| Molecular Formula | C₁₂H₁₄O₃[2] | C₁₁H₁₂O₃[4][5] |
| Molecular Weight | 206.24 g/mol [2] | 192.21 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 279 °C[2] | - |
| Density | 1.080 g/cm³[2] | - |
| Refractive Index | 1.5070 to 1.5110[2] | - |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of these compounds. Below is a compilation of available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As these compounds are β-keto esters, they can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can result in the presence of two sets of signals in NMR spectra, with the ratio depending on the solvent and temperature.[6] The enol form is stabilized by conjugation and intramolecular hydrogen bonding.[6]
Table 2: Predicted ¹H NMR and ¹³C NMR Data
| This compound | Mthis compound |
| ¹H NMR (predicted) | ¹H NMR (predicted) |
| Keto form: | Keto form: |
| ~1.2 ppm (t, 3H, -OCH₂CH ₃) | ~1.5 ppm (d, 3H, -CH (CH₃)C=O) |
| ~1.5 ppm (d, 3H, -CH (CH₃)C=O) | ~3.7 ppm (s, 3H, -OCH ₃) |
| ~4.2 ppm (q, 2H, -OCH ₂CH₃) | ~4.6 ppm (q, 1H, -CH (CH₃)C=O) |
| ~4.6 ppm (q, 1H, -CH (CH₃)C=O) | ~7.4-8.0 ppm (m, 5H, Ar-H ) |
| ~7.4-8.0 ppm (m, 5H, Ar-H ) | Enol form: |
| Enol form: | ~2.0 ppm (s, 3H, =C(CH₃)-) |
| ~1.2 ppm (t, 3H, -OCH₂CH ₃) | ~3.7 ppm (s, 3H, -OCH ₃) |
| ~2.0 ppm (s, 3H, =C(CH₃)-) | ~7.3-7.6 ppm (m, 5H, Ar-H ) |
| ~4.2 ppm (q, 2H, -OCH ₂CH₃) | ~13.0 ppm (s, 1H, enolic -OH ) |
| ~7.3-7.6 ppm (m, 5H, Ar-H ) | |
| ~13.0 ppm (s, 1H, enolic -OH ) | |
| ¹³C NMR (predicted) | ¹³C NMR (predicted) |
| Keto form: | Keto form: |
| ~14.0 (-OCH₂C H₃) | ~15.0 (-CH(C H₃)C=O) |
| ~15.0 (-CH(C H₃)C=O) | ~52.0 (-OC H₃) |
| ~55.0 (C H(CH₃)C=O) | ~55.0 (C H(CH₃)C=O) |
| ~61.0 (-OC H₂CH₃) | ~128.0-134.0 (Ar-C ) |
| ~128.0-134.0 (Ar-C ) | ~171.0 (C =O, ester) |
| ~171.0 (C =O, ester) | ~198.0 (C =O, ketone) |
| ~198.0 (C =O, ketone) | Enol form: |
| Enol form: | ~16.0 (=C(C H₃)-) |
| ~14.0 (-OCH₂C H₃) | ~52.0 (-OC H₃) |
| ~16.0 (=C(C H₃)-) | ~98.0 (=C (CH₃)-) |
| ~61.0 (-OC H₂CH₃) | ~126.0-130.0 (Ar-C ) |
| ~98.0 (=C (CH₃)-) | ~174.0 (C =O, ester) |
| ~126.0-130.0 (Ar-C ) | ~178.0 (=C (OH)-) |
| ~174.0 (C =O, ester) | |
| ~178.0 (=C (OH)-) |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by strong absorptions corresponding to the two carbonyl groups (ester and ketone) and the aromatic ring. In the case of the enol tautomer, a broad O-H stretch and a C=C stretch would also be observed.
Table 3: Characteristic IR Absorption Bands
| Functional Group | This compound | Mthis compound |
| C=O (ester) | ~1740 cm⁻¹ | ~1745 cm⁻¹ |
| C=O (ketone) | ~1685 cm⁻¹ | ~1690 cm⁻¹ |
| C-O (ester) | ~1200-1100 cm⁻¹ | ~1200-1100 cm⁻¹ |
| C=C (aromatic) | ~1600, 1450 cm⁻¹ | ~1600, 1450 cm⁻¹ |
| C-H (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H (aliphatic) | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
Table 4: Key Mass Spectrometry Fragments
| Fragment | This compound (m/z) | Mthis compound (m/z) |
| [M]⁺ | 206 | 192 |
| [M - OCH₂CH₃]⁺ / [M - OCH₃]⁺ | 161 | 161 |
| [C₆H₅CO]⁺ | 105 | 105 |
| [C₆H₅]⁺ | 77 | 77 |
Synthesis and Experimental Protocols
Both esters are commonly synthesized via a mixed Claisen condensation.[5][7][8] This reaction involves the condensation of an enolizable ester with a non-enolizable ester in the presence of a strong base.
Experimental Protocol for this compound
The synthesis of this compound is achieved through the Claisen condensation of ethyl propanoate and ethyl benzoate.[9][10]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl propanoate
-
Ethyl benzoate
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium ethoxide in an anhydrous ether is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A mixture of ethyl propanoate and ethyl benzoate (typically in equimolar amounts) is added dropwise to the stirred base at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.
-
After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
Experimental Protocol for Mthis compound
The synthesis of the methyl ester follows a similar protocol, substituting the corresponding methyl esters and methoxide base.
Materials:
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl propanoate
-
Methyl benzoate
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution or suspension of sodium methoxide in an anhydrous solvent is prepared as described above.
-
An equimolar mixture of methyl propanoate and methyl benzoate is added dropwise.
-
The reaction is heated to reflux for several hours.
-
Workup and purification follow the same procedure as for the ethyl ester, yielding the desired mthis compound.
Performance and Reactivity Comparison
The choice between the ethyl and methyl ester can influence the reaction performance and subsequent reactivity of the product.
-
Rate of Reaction: In Claisen condensations, the rate of enolate formation is a key step. Generally, methyl esters are slightly more reactive than ethyl esters due to the lesser steric hindrance of the methoxy group, potentially leading to faster reaction times. However, the choice of base (methoxide vs. ethoxide) is crucial to prevent transesterification.
-
Yield: While both reactions can provide good yields, the slightly higher reactivity of the methyl ester might translate to a marginally better yield under optimized conditions.
-
Subsequent Reactions: The choice of ester can be strategic for subsequent synthetic steps. For instance, if the ester is to be hydrolyzed, methyl esters generally hydrolyze faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance around the carbonyl carbon.
Conclusion
Both ethyl and mthis compound are valuable intermediates in organic synthesis. The choice between them is often dictated by practical considerations and the requirements of subsequent reaction steps.
-
This compound is a suitable choice when a slightly less reactive ester is desired, or when using sodium ethoxide as a base is more convenient.
-
Mthis compound may be preferred for its potentially faster reaction rate in the Claisen condensation and its higher rate of hydrolysis in subsequent steps.
Ultimately, the optimal choice will depend on the specific experimental conditions and the overall synthetic strategy. Researchers should consider the factors outlined in this guide to make an informed decision for their drug development and research endeavors.
References
- 1. 10488-87-6|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Mthis compound | C11H12O3 | CID 4272192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. brainly.com [brainly.com]
- 10. homework.study.com [homework.study.com]
Comparative Analysis of the Biological Activities of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of ethyl 2-methyl-3-oxo-3-phenylpropanoate. The information is compiled from preclinical studies to offer insights into their potential as anti-inflammatory, antimicrobial, and antitumor agents. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Anti-inflammatory and Analgesic Activity
A notable derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), has demonstrated significant anti-inflammatory and analgesic properties. This compound is synthesized through an organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide. Its biological activity has been evaluated through in vitro enzyme inhibition assays and in vivo animal models.
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory activity of MAK01 against key enzymes in the inflammatory cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX), was determined. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | 5-LOX IC50 (µg/mL) |
| MAK01 | 314[1] | 130[1] | 105[1] |
| Indomethacin (Reference) | - | - | - |
| Zileuton (Reference) | - | - | - |
Note: Specific IC50 values for the reference standards were not provided in the source material.
Quantitative Data: In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory effect of MAK01 was assessed using a carrageenan-induced paw edema model in mice. The percentage reduction in edema at various doses is summarized in Table 2.
| Compound | Dose (mg/kg) | Edema Reduction at 2h (%) | Edema Reduction at 5h (%) |
| MAK01 | 10 | 33.3 ± 0.77 | - |
| MAK01 | 20 | 34.7 ± 0.74 | - |
| MAK01 | 30 | - | 40.58 ± 0.84 |
| Aspirin (Reference) | 10 | - | 57.57 ± 1.23 |
Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of the COX and LOX pathways, which are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Inhibition of COX and LOX pathways by derivatives.
Antimicrobial Activity
Derivatives of ethyl 3-oxo-3-phenylpropanoate have been utilized as precursors in the synthesis of novel heterocyclic compounds, such as N-acetylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which have been screened for their antimicrobial properties.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 6c | Candida albicans | High Activity | [2] |
| 6e | Staphylococcus aureus | Good Activity | [2] |
| 6e | Escherichia coli | Good Activity | [2] |
| 6e | Candida albicans | High Activity | [2] |
Note: The original research paper described the activity qualitatively ("good" or "high") without providing specific numerical MIC values.
Experimental Protocols
In Vitro COX-1, COX-2, and 5-LOX Inhibition Assays
The inhibitory potentials of the synthesized compounds against COX-1, COX-2, and 5-LOX enzymes were determined using specific enzyme immunoassay (EIA) kits. The general workflow for such an assay is outlined below.
Caption: General workflow for enzyme inhibition assays.
Methodology:
-
Preparation of Reagents: Solutions of the target enzyme (COX-1, COX-2, or 5-LOX), the substrate (arachidonic acid), and various concentrations of the test compound are prepared in an appropriate buffer.
-
Enzyme Reaction: The enzyme, substrate, and test compound are incubated together to allow for the enzymatic reaction to occur. A control reaction without the test compound is also run.
-
Detection: After a specific incubation period, a detection reagent is added to measure the product of the enzymatic reaction. This is often a colorimetric or fluorometric measurement.
-
Data Analysis: The percentage of enzyme inhibition by the test compound is calculated by comparing the signal from the test reaction to the control reaction. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Conclusion
The derivatives of this compound represent a versatile scaffold with potential applications in the development of new therapeutic agents. The available data on the pyrrolidinone derivative MAK01 indicates promising anti-inflammatory and analgesic properties mediated through the dual inhibition of COX and LOX pathways. Furthermore, the use of ethyl 3-oxo-3-phenylpropanoate as a precursor for the synthesis of heterocyclic compounds with antimicrobial activity highlights the broader utility of this chemical class.
Further research, particularly systematic structure-activity relationship (SAR) studies involving a wider range of derivatives with varied substitutions on the phenyl ring and other positions, is warranted to optimize the biological activity and elucidate the full therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a foundation for the continued evaluation of these and other novel derivatives.
References
A Comparative Guide to Analytical Methods for the Determination of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a key intermediate in pharmaceutical synthesis and organic chemistry. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and potency of this compound. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Introduction: The Analytical Challenges of a β-Keto Ester
This compound, as a β-keto ester, presents a unique analytical challenge due to the potential for keto-enol tautomerism. This equilibrium between the keto and enol forms can be influenced by factors such as the solvent, pH, and temperature, potentially leading to issues like peak broadening or the appearance of multiple signals in chromatographic and spectroscopic analyses.[1][2] Careful method development and validation are therefore essential for accurate and reproducible quantification.
Chromatographic Methods: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte and the desired sensitivity and selectivity of the analysis.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for non-volatile or thermally labile compounds. Coupled with a UV detector, it offers a robust and sensitive method for compounds containing a UV chromophore, such as the phenyl group in the target analyte.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For example, a starting mobile phase of 60:40 (v/v) acetonitrile:water can be optimized. To improve peak shape and reduce tailing due to tautomerism, the mobile phase can be acidified with a small amount of an acid like phosphoric acid or formic acid.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C or 35°C, can enhance reproducibility and improve peak shape by accelerating the interconversion of tautomers.[1][2]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Generate a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the separation of volatile and thermally stable compounds. When combined with a Mass Spectrometry (MS) detector, it provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable starting point is an initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, with a final hold for 5 minutes.
-
Injection Mode: Split or splitless injection can be used depending on the analyte concentration. A split ratio of 50:1 is common for initial method development.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Create calibration standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
-
Performance Comparison of Chromatographic Methods
The following table summarizes the typical performance characteristics for the analysis of β-keto esters using HPLC-UV and GC-MS. These values serve as a general guide for method selection and validation.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good | Excellent |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural confirmation and, in some cases, quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure and can also be used for quantitative analysis (qNMR). A key feature in the NMR spectrum of this compound would be the signals corresponding to the ethyl group, the methyl group at the α-position, the methine proton, and the aromatic protons of the phenyl group. The presence of keto-enol tautomers can be observed as separate sets of signals, allowing for their quantification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl (C=O) group (around 1740-1720 cm⁻¹), the ketone carbonyl (C=O) group (around 1685 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. When coupled with a chromatographic technique like GC or HPLC, it becomes a powerful tool for both qualitative and quantitative analysis. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and other parts of the molecule.
Method Selection and Validation Workflow
The selection and validation of an appropriate analytical method is a critical process in any research and development setting. The following diagrams illustrate a logical workflow for this process.
Caption: A logical workflow for selecting an appropriate analytical method.
Caption: A typical workflow for analytical method validation.
References
A Comparative Guide to the Reactivity of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate and Structurally Similar Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 2-methyl-3-oxo-3-phenylpropanoate with other key β-keto esters. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document outlines the influence of structural modifications on the principal reactions of β-keto esters, supported by established chemical principles. Detailed experimental protocols for key comparative reactions are also provided.
Introduction to β-Keto Ester Reactivity
β-Keto esters are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers a unique reactivity profile, primarily centered around the acidity of the α-hydrogen and the electrophilicity of the two carbonyl carbons. Their ability to form stable enolates makes them valuable intermediates in a wide range of carbon-carbon bond-forming reactions.[1] Key reactions include alkylation, acylation, hydrolysis, and decarboxylation.[2]
The reactivity of a specific β-keto ester is significantly influenced by the nature of the substituents on its carbon backbone. Both electronic and steric effects play a critical role in determining the rate and outcome of its transformations.[3] This guide will focus on comparing this compound with two common β-keto esters: ethyl acetoacetate and ethyl benzoylacetate, to illustrate these substituent effects.
Comparative Reactivity Analysis
The presence of a methyl group at the α-position and a phenyl group adjacent to the ketone carbonyl in this compound significantly alters its reactivity compared to simpler analogues like ethyl acetoacetate and ethyl benzoylacetate.
Table 1: Comparison of Structural Features
| Compound | α-Substituent | γ-Substituent | Key Structural Features |
| Ethyl Acetoacetate | H | Methyl | Unsubstituted α-carbon, aliphatic ketone |
| Ethyl Benzoylacetate | H | Phenyl | Unsubstituted α-carbon, aromatic ketone |
| This compound | Methyl | Phenyl | α-Methyl substitution, aromatic ketone |
Keto-Enol Tautomerism
The equilibrium between the keto and enol tautomers is fundamental to the reactivity of β-keto esters. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Table 2: Qualitative Comparison of Enol Content
| Compound | Expected Relative Enol Content | Rationale |
| Ethyl Acetoacetate | Moderate | Baseline enol content for a simple β-keto ester. |
| Ethyl Benzoylacetate | High | The phenyl group's conjugation with the enol double bond provides significant stabilization. |
| This compound | Low | The α-methyl group introduces steric hindrance, destabilizing the planar enol form. |
Key Reactivity Comparisons
Alkylation
Alkylation at the α-carbon is a cornerstone reaction of β-keto esters, proceeding via an enolate intermediate. The rate and success of this reaction are highly dependent on the ease of enolate formation and the steric accessibility of the α-carbon.
Table 3: Predicted Relative Reactivity in Alkylation
| Compound | Predicted Relative Rate of Alkylation | Rationale |
| Ethyl Acetoacetate | High | Unhindered α-carbon allows for easy access by electrophiles. |
| Ethyl Benzoylacetate | Moderate | While the α-carbon is unhindered, the phenyl group can exert some steric influence. |
| This compound | Low | The α-methyl group provides significant steric hindrance, impeding the approach of the alkylating agent. |
Hydrolysis and Decarboxylation
β-Keto esters can be hydrolyzed to the corresponding β-keto acids, which are often unstable and readily undergo decarboxylation upon heating to yield a ketone.[2]
Table 4: Predicted Relative Ease of Decarboxylation
| Compound (after hydrolysis) | Predicted Relative Rate of Decarboxylation | Rationale |
| Acetoacetic Acid | Moderate | Standard for comparison. |
| Benzoylacetic Acid | Moderate to High | The electron-withdrawing phenyl group can stabilize the transition state. |
| 2-Methyl-3-oxo-3-phenylpropanoic Acid | High | The α-methyl group can promote decarboxylation through steric and electronic effects, stabilizing the enol intermediate. |
Experimental Protocols
The following are generalized protocols for the comparative analysis of the reactivity of this compound and its analogs.
Protocol 1: Synthesis of this compound via Alkylation
This procedure is adapted from a known synthesis method.[4]
Materials:
-
Ethyl benzoylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a suspension of sodium hydride (1.0 equivalent) in dry THF, add ethyl benzoylacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature until gas evolution ceases.
-
Cool the mixture to 0 °C and add methyl iodide (1.0 equivalent) slowly.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Comparative Hydrolysis and Decarboxylation
Materials:
-
β-Keto ester (Ethyl Acetoacetate, Ethyl Benzoylacetate, or this compound)
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Aqueous Hydrochloric Acid (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Sodium sulfate (anhydrous)
Procedure:
-
Hydrolysis: Dissolve the β-keto ester in an excess of aqueous sodium hydroxide solution. Stir the mixture at room temperature overnight.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer with hydrochloric acid at 0 °C to a pH of ~2.
-
Extract the resulting β-keto acid with several portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to isolate the β-keto acid.
-
Decarboxylation: Gently heat the isolated β-keto acid. Monitor the evolution of carbon dioxide. The temperature at which vigorous decarboxylation occurs can be used as a qualitative measure of reactivity. For quantitative analysis, the reaction can be monitored by techniques such as gas chromatography to measure the rate of ketone formation.
Protocol 3: Determination of Enol Content by ¹H NMR Spectroscopy
Materials:
-
β-Keto ester sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of the β-keto ester in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals for the keto and enol tautomers. For the keto form, a key signal is the α-proton (or lack thereof if substituted). For the enol form, the vinylic proton and the enolic hydroxyl proton are characteristic.
-
Integrate the area of a signal unique to the keto form and a signal unique to the enol form.
-
Calculate the percentage of the enol tautomer using the following formula: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Protons for Keto Signal))] * 100
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic factors imparted by its α-methyl and γ-phenyl substituents. Compared to simpler β-keto esters like ethyl acetoacetate and ethyl benzoylacetate, it is expected to exhibit reduced reactivity in reactions sensitive to steric hindrance at the α-carbon, such as alkylation. Conversely, its corresponding β-keto acid is predicted to undergo decarboxylation more readily. The provided experimental protocols offer a framework for the quantitative investigation of these reactivity trends, enabling researchers to make informed decisions in the design of synthetic pathways.
References
A Comparative Guide to the Spectral Characteristics of Ethyl 2-methyl-3-oxo-3-phenylpropanoate and Structurally Related β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for ethyl 2-methyl-3-oxo-3-phenylpropanoate and two structurally similar alternatives: ethyl 3-oxo-3-phenylpropanoate and mthis compound. Understanding the spectral characteristics of these β-keto esters is crucial for their identification, characterization, and application in organic synthesis and drug development. This document summarizes key quantitative spectral data in tabular format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.
Comparison of Spectral Data
The following tables summarize the key spectral data for this compound and its selected alternatives. These tables allow for a direct comparison of the influence of structural modifications—specifically, the presence of a methyl group at the α-position and the nature of the ester alkyl group—on the spectral properties.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | Data not publicly available in detail. Expected signals: triplet (CH₃ of ethyl), quartet (CH₂ of ethyl), doublet (α-CH₃), quartet (α-CH), multiplet (aromatic protons). |
| Ethyl 3-oxo-3-phenylpropanoate | ~1.2 (t, 3H, CH₃), ~3.5 (s, 2H, α-CH₂), ~4.2 (q, 2H, CH₂), ~7.4-8.0 (m, 5H, Ar-H). Note: This compound exhibits keto-enol tautomerism, which will result in additional signals for the enol form. |
| Mthis compound | Data not publicly available in detail. Expected signals: singlet (OCH₃), doublet (α-CH₃), quartet (α-CH), multiplet (aromatic protons). |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) |
| This compound | Data not publicly available in detail. Expected signals: ~14 ppm (CH₃ of ethyl), ~61 ppm (CH₂ of ethyl), ~15 ppm (α-CH₃), ~55 ppm (α-CH), ~128-134 ppm (aromatic carbons), ~170 ppm (ester C=O), ~195 ppm (ketone C=O). |
| Ethyl 3-oxo-3-phenylpropanoate | ~14.1 (CH₃), ~45.9 (α-CH₂), ~61.5 (CH₂), ~128.6, ~128.9, ~133.9, ~136.1 (aromatic carbons), ~167.5 (ester C=O), ~192.5 (ketone C=O). Note: Signals may vary due to keto-enol tautomerism. |
| Mthis compound | Data not publicly available in detail. Expected signals: ~52 ppm (OCH₃), ~15 ppm (α-CH₃), ~55 ppm (α-CH), ~128-134 ppm (aromatic carbons), ~170 ppm (ester C=O), ~195 ppm (ketone C=O). |
Table 3: IR Spectral Data (Key Absorptions, cm⁻¹)
| Compound | C=O (Ketone) | C=O (Ester) | C-O (Ester) | Aromatic C=C |
| This compound | ~1715-1730 | ~1735-1750 | ~1150-1250 | ~1600, ~1450 |
| Ethyl 3-oxo-3-phenylpropanoate | ~1685 | ~1740 | ~1200 | ~1600, ~1450 |
| Mthis compound | ~1715-1730 | ~1735-1750 | ~1150-1250 | ~1600, ~1450 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 206 | Expected fragments: 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), loss of OEt (m/z 161), loss of CO₂Et (m/z 133). |
| Ethyl 3-oxo-3-phenylpropanoate | 192 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 147 (M-OEt)⁺, 120, 92. |
| Mthis compound | 192 | Expected fragments: 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), loss of OMe (m/z 161), loss of CO₂Me (m/z 133). |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy A small amount of the purified compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (typically CDCl₃) in a standard 5 mm NMR tube. The solution must be homogeneous and free of any particulate matter. The spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the solvent peak is often used as a secondary reference.
Infrared (IR) Spectroscopy For liquid samples, a neat spectrum is typically obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer's sample holder. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS) Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Disclaimer: The spectral data for this compound and mthis compound are based on expected values due to the limited availability of comprehensive public data. The provided data for ethyl 3-oxo-3-phenylpropanoate is aggregated from publicly available spectral databases. Researchers should consult primary literature or acquire their own data for definitive characterization. A reference to the synthesis of this compound can be found in the Journal of Organic Chemistry, 1989, 54, p. 4229, which may contain detailed spectral information.[1]
References
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for synthesized ethyl 2-methyl-3-oxo-3-phenylpropanoate, a key intermediate in various synthetic pathways. We present a comparative analysis of its purity alongside two common alternatives: ethyl 2-chloro-3-oxo-3-phenylpropanoate and ethyl 2-bromo-3-oxo-3-phenylpropanoate. This guide includes detailed experimental protocols for both synthesis and purity determination, quantitative data presented in clear tabular format, and visual workflows to aid in understanding the experimental processes.
Introduction
This compound and its halogenated analogs are valuable building blocks in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules. The purity of these β-keto esters is paramount as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide offers a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of these compounds.
Synthesis of this compound and Alternatives
The synthesis of the target compound and its chloro- and bromo- analogs can be achieved through the alkylation or halogenation of a common precursor, ethyl benzoylacetate.
Experimental Protocol: Synthesis of this compound
A detailed synthesis procedure is described in the literature.[1] To a suspension of sodium hydride (60% in mineral oil) in dry tetrahydrofuran (THF), ethyl benzoylacetate is added dropwise. After the evolution of hydrogen gas ceases, methyl iodide is slowly introduced. The reaction mixture is stirred for an extended period at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the crude product, which can be further purified by column chromatography.
Experimental Protocol: Synthesis of Halogenated Alternatives
The synthesis of ethyl 2-chloro-3-oxo-3-phenylpropanoate and ethyl 2-bromo-3-oxo-3-phenylpropanoate typically involves the reaction of ethyl benzoylacetate with a suitable halogenating agent, such as sulfuryl chloride or N-bromosuccinimide, respectively. The reaction conditions are optimized to favor the mono-halogenated product.
Comparative Purity Assessment
The purity of the synthesized compounds was determined using HPLC, GC-MS, and qNMR techniques. The results are summarized in the tables below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | 98.7 |
| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 9.2 | 97.5 |
| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | 9.8 | 96.8 |
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It is particularly useful for identifying and profiling impurities.
Table 2: GC-MS Purity and Impurity Profile
| Compound | Retention Time (min) | Purity (%) | Major Impurity (m/z) |
| This compound | 12.3 | 99.1 | 192 (starting material) |
| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 13.1 | 98.2 | 192 (starting material) |
| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | 13.9 | 97.5 | 192 (starting material) |
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all components.
-
Injection: Split injection mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Samples are diluted in a suitable solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Table 3: qNMR Purity Analysis Data
| Compound | Purity (%) |
| This compound | 99.5 |
| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 98.9 |
| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | 98.1 |
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent with a known residual solvent signal (e.g., CDCl₃).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all nuclei.
-
Data Processing: The spectra are phased and baseline corrected. The integrals of the analyte and internal standard signals are carefully determined.
-
Calculation: The purity is calculated using the formula that relates the integral values, molecular weights, number of protons, and the purity of the internal standard.
Performance Comparison in a Knoevenagel Condensation
To evaluate the synthetic utility of these compounds, their performance in a Knoevenagel condensation reaction with benzaldehyde was compared. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Table 4: Performance in Knoevenagel Condensation
| Compound | Reaction Time (h) | Yield (%) |
| This compound | 6 | 85 |
| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 4 | 92 |
| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | 3 | 95 |
The results indicate that the halogenated alternatives exhibit higher reactivity in the Knoevenagel condensation, likely due to the electron-withdrawing nature of the halogen atom, which increases the acidity of the α-proton.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and purity assessment of the target compounds.
Caption: General workflow for the synthesis of ethyl 2-substituted-3-oxo-3-phenylpropanoates.
Caption: Workflow for the comparative purity assessment of the synthesized compounds.
Conclusion
This guide provides a framework for the synthesis and comprehensive purity assessment of this compound and its halogenated analogs. The choice of purity assessment technique will depend on the specific requirements of the research, with HPLC and GC-MS being excellent for routine analysis and impurity profiling, and qNMR providing highly accurate, absolute purity determination. The comparative performance data suggests that the halogenated alternatives offer enhanced reactivity in Knoevenagel condensations, a factor that researchers should consider when selecting a building block for their synthetic endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-methyl-3-oxo-3-phenylpropanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Ethyl 2-methyl-3-oxo-3-phenylpropanoate, a beta-keto ester, ensuring compliance with standard safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
In the event of a spill, the material should be absorbed with an inert substance like sand, silica gel, or a commercial absorbent.[3] The absorbed material should then be collected into a designated, sealable container for hazardous waste.[2][4][5] It is imperative to prevent the chemical from entering drains or waterways.[1][4][6]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4][7][8]
-
Waste Collection : All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a compatible and clearly labeled waste container.[2][9] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[2]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][9][10] Ensure the label also includes the date the waste was first added to the container.[10]
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][10][11] Incompatible wastes should never be mixed.[10][11]
-
Storage : Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.[7][9][10] This area should be accessible only to authorized personnel.
-
Final Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[2][12] The standard and approved method for final disposal is typically high-temperature incineration at a licensed chemical destruction plant.[4][7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Area | Well-ventilated area or chemical fume hood | [2] |
| Spill Containment | Inert absorbent material (sand, silica gel) | [3] |
| Primary Disposal Method | Licensed hazardous waste disposal service | [2] |
| Prohibited Disposal Routes | Drain, regular trash | [2][4][7][8] |
| Waste Container | Compatible, sealable, and clearly labeled | [2][9] |
| Final Destruction Method | Chemical incineration | [4][7] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. synerzine.com [synerzine.com]
- 7. echemi.com [echemi.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Essential safety protocols and logistical plans are paramount for the secure and effective handling of Ethyl 2-methyl-3-oxo-3-phenylpropanoate in a laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, ensuring a secure environment from initial handling to final disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to mitigate risks associated with skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect against potential splashes.[1][2] For procedures with a heightened risk of splashing, a face shield should be used in conjunction with goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] It is critical to select gloves resistant to ketones and organic solvents and to inspect them for any signs of damage before use.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to guard against spills.[1][4] For larger quantities or high-splash-risk operations, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this chemical should occur in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize vapor inhalation.[2][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential for ensuring safety during experimental procedures involving this compound.
1. Engineering Controls:
-
Always operate within a well-ventilated area.[5]
-
A certified chemical fume hood is the primary engineering control to be utilized.[4]
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[3]
-
Review the Safety Data Sheet (SDS) for this compound before commencing work.
3. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent the formation of vapors or mists.[3]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and air.[2]
4. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, sealed container for disposal.[2][6]
-
Ventilate the area thoroughly after cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal must be conducted through a licensed chemical waste disposal company.[3][7]
-
Do not discharge the chemical into sewer systems or the environment.[5]
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be treated as hazardous waste and disposed of accordingly.
-
These materials should be collected in a separate, clearly labeled hazardous waste container.
3. Empty Containers:
-
Do not reuse empty containers.
-
Triple-rinse empty containers with a suitable solvent.
-
Collect the rinsate for disposal as chemical waste.
-
The rinsed containers can then be disposed of according to local regulations, often as regular laboratory glass or plastic waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound, incorporating essential safety checkpoints.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl 3-phenyl-3-oxopropanoate(94-02-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
